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Foundational

"1H-Indazole, 5-bromo-3-(1-piperazinyl)-" physical properties

Title: Comprehensive Physicochemical Profiling and Experimental Methodologies for 1H-Indazole, 5-bromo-3-(1-piperazinyl)- Executive Summary & Chemical Identity In modern medicinal chemistry, the indazole scaffold serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Physicochemical Profiling and Experimental Methodologies for 1H-Indazole, 5-bromo-3-(1-piperazinyl)-

Executive Summary & Chemical Identity

In modern medicinal chemistry, the indazole scaffold serves as a privileged bioisostere for indole and purine rings, frequently deployed in the design of kinase inhibitors and central nervous system (CNS) agents. 1H-Indazole, 5-bromo-3-(1-piperazinyl)- (Molecular Formula: C11H13BrN4) is a highly versatile, functionalized building block.

The strategic placement of a bromine atom at the C5 position and a piperazine moiety at the C3 position creates a bifunctional pharmacophore:

  • The 5-Bromo Substituent: Acts as a lipophilic anchor. In kinase active sites, halogens frequently engage in highly directional halogen bonding with backbone carbonyl oxygens, significantly enhancing binding affinity and residence time.

  • The 3-Piperazinyl Group: Provides a basic, water-solubilizing center. The secondary amine of the piperazine ring is critical for forming salt bridges with conserved aspartate residues in G-protein coupled receptors (GPCRs), such as the 5-HT (serotonin) and dopamine receptors [1].

Physicochemical Properties & Structural Analysis

Understanding the physicochemical behavior of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- is paramount for predicting its pharmacokinetic (PK) profile and optimizing downstream synthetic handling. The compound exhibits amphoteric characteristics due to the acidic indazole proton and the highly basic piperazine nitrogen [4].

Table 1: Quantitative Physicochemical Data

PropertyValue (Predicted/Experimental Range)Mechanistic Implication
Molecular Weight 281.15 g/mol Highly ligand-efficient; leaves ample molecular weight budget for further elaboration (Rule of 5 compliant).
LogP (Partition Coefficient) 1.8 – 2.2Optimal balance of aqueous solubility and membrane permeability. The bromo group offsets the hydrophilicity of piperazine.
pKa (Basic) ~9.5 – 9.7 (Piperazine N4)Protonated at physiological pH (7.4), ensuring high aqueous solubility and enabling electrostatic interactions with target proteins [1].
pKa (Acidic) ~11.5 – 12.5 (Indazole N1)Remains neutral under physiological conditions but can be deprotonated by strong bases (e.g., NaH) for N1-alkylation.
Topological Polar Surface Area ~53.0 ŲExcellent for CNS penetration. Values < 90 Ų are strongly correlated with blood-brain barrier (BBB) crossing.
H-Bond Donors / Acceptors 2 / 4Provides multiple vectors for target engagement without violating Lipinski's parameters.

Synthetic Methodology & Workflow

Synthesizing 3-amino-substituted indazoles is notoriously challenging. Standard nucleophilic aromatic substitution (SNAr) is often sluggish because the indazole core is electron-rich compared to typical SNAr substrates (like 2-chloropyridine). To overcome this activation barrier, a Buchwald-Hartwig cross-coupling strategy is employed [3].

Experimental Protocol: Synthesis of 1H-Indazole, 5-bromo-3-(1-piperazinyl)-

Rationale: We utilize a palladium-catalyzed C–N coupling over direct condensation to prevent regioselectivity issues and maximize yield. N1-protection of the indazole is critical; an unprotected indazole NH can coordinate to the palladium center, poisoning the catalyst and stalling the catalytic cycle.

Step 1: Regioselective C3-Iodination

  • Dissolve 5-bromo-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add KOH (2.0 eq) and cool the mixture to 0 °C.

  • Slowly add a solution of iodine (I2, 1.2 eq) in DMF. The high electron density at the C3 position directs electrophilic aromatic substitution exclusively to this site.

  • Quench with aqueous sodium thiosulfate to reduce unreacted iodine. Isolate 5-bromo-3-iodo-1H-indazole .

Step 2: N1-Protection (THP or Boc)

  • Suspend the intermediate in dichloromethane (DCM) with a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and stir at room temperature for 4 hours to yield the N1-THP protected indazole. Note: This prevents Pd-catalyst deactivation in the next step.

Step 3: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk flask, combine the protected indazole (1.0 eq), 1-Boc-piperazine (1.2 eq), Pd2(dba)3 (0.05 eq), and XPhos ligand (0.10 eq).

  • Add sodium tert-butoxide (NaOtBu, 1.5 eq) and anhydrous toluene.

  • Degas the mixture via three freeze-pump-thaw cycles. Heat at 90 °C for 12 hours. The bulky XPhos ligand facilitates reductive elimination, driving the formation of the C3-N bond [3].

Step 4: Global Deprotection

  • Dissolve the coupled product in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA).

  • Stir at room temperature for 2 hours to simultaneously remove the N1-THP and piperazine-Boc protecting groups.

  • Concentrate under vacuum and precipitate the final product as a hydrochloride salt using 2M HCl in diethyl ether [2].

G A 5-Bromo-1H-indazole (Starting Material) B Iodination (I2, KOH) Regioselective C3-activation A->B C 5-Bromo-3-iodo-1H-indazole (Intermediate) B->C D Buchwald-Hartwig Amination (Boc-piperazine, Pd-cat, Base) C->D E Protected Intermediate D->E F Acidic Deprotection (TFA or HCl) E->F G 1H-Indazole, 5-bromo-3-(1-piperazinyl)- (Final Product) F->G

Caption: Synthetic workflow for 1H-Indazole, 5-bromo-3-(1-piperazinyl)- via Buchwald-Hartwig amination.

Mechanistic Role in Drug Discovery

Compounds bearing the 3-(piperazin-1-yl)-1H-indazole motif are highly prized in neuropharmacology. The spatial arrangement of the basic piperazine nitrogen relative to the aromatic indazole core closely mimics endogenous monoamine neurotransmitters.

When acting as a ligand for 5-HT (serotonin) GPCRs, the protonated piperazine nitrogen forms a critical electrostatic salt bridge with a highly conserved Aspartate residue (e.g., Asp3.32) in transmembrane helix 3 (TM3). Concurrently, the indazole core engages in π−π stacking with aromatic residues in TM5 and TM6, triggering the conformational shift required for G-protein activation or antagonism.

GPCR L 3-Piperazinyl Indazole Ligand R 5-HT Receptor (GPCR) L->R Binds Aspartate (Salt Bridge) G G-Protein Complex (Gα, Gβ, Gγ) R->G Conformational Change E Adenylyl Cyclase (Effector) G->E Gαs Activation cAMP cAMP Production E->cAMP ATP Conversion PKA Protein Kinase A Activation cAMP->PKA Downstream Signaling

Caption: Pharmacodynamic signaling pathway of 3-piperazinyl indazoles acting on 5-HT GPCR receptors.

Analytical Validation & Characterization

To ensure the scientific integrity of the synthesized compound, a self-validating analytical suite must be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Validation: Look for the characteristic bromine isotope pattern in the mass spectrum. The [M+H]+ peak should present as a 1:1 doublet at m/z 281.0 and 283.0, confirming the presence of the 79Br and 81Br isotopes.

  • Nuclear Magnetic Resonance (1H-NMR, DMSO-d6):

    • Validation: The indazole N1 proton will appear as a broad singlet far downfield (~12.0 - 12.5 ppm). The piperazine protons typically resolve as two distinct multiplets around 2.8 - 3.2 ppm. The C4 and C6 protons of the indazole ring will show meta/ortho coupling indicative of the C5-bromo substitution.

  • X-Ray Powder Diffraction (XRD):

    • Validation: If isolated as a hydrochloride salt, XRD is utilized to confirm the crystalline polymorph, ensuring batch-to-batch consistency for downstream in vitro or in vivo assays.

References

  • National Center for Biotechnology Information. "Piperazine - Compound Summary". PubChem Database. URL: [Link]

  • PrepChem. "Synthesis of a. 3-(1-Piperazinyl)-1H-indazole". PrepChem Organic Synthesis. URL: [Link]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide". Chemical Science (Referenced via MIT DSpace). URL: [Link]

  • RSC Publishing. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?". MedChemComm. URL: [Link]

Exploratory

A Technical Guide to the Synthesis of 1H-Indazole, 5-bromo-3-(1-piperazinyl)-: Strategies, Mechanisms, and Protocols

Executive Summary: This guide provides an in-depth technical overview of the synthetic pathways leading to 1H-Indazole, 5-bromo-3-(1-piperazinyl)-, a heterocyclic compound of significant interest in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This guide provides an in-depth technical overview of the synthetic pathways leading to 1H-Indazole, 5-bromo-3-(1-piperazinyl)-, a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a core component in numerous therapeutic agents, and functionalization at the C3 position with a piperazine moiety can enhance pharmacological properties such as solubility and bioavailability.[1] This document details the most efficient and field-proven synthetic strategies, with a primary focus on the Nucleophilic Aromatic Substitution (SNAr) pathway. It includes mechanistic explanations, step-by-step experimental protocols, and comprehensive characterization data, designed for researchers and professionals in drug discovery and development.

Introduction

The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bioisostere of indole, is a privileged scaffold in modern drug design.[2] Its unique structural and electronic properties allow it to form key interactions with a wide range of biological targets. Consequently, indazole derivatives have been successfully developed as potent inhibitors for various kinases, poly (ADP-ribose) polymerase (PARP), and as receptor antagonists, leading to treatments for cancer, inflammation, and neurodegenerative diseases.[1][3] Compounds like Pazopanib, a multi-kinase inhibitor, and Niraparib, a PARP inhibitor, underscore the therapeutic importance of this heterocyclic core.[1]

Physicochemical Properties of 1H-Indazole, 5-bromo-3-(1-piperazinyl)-

The target compound combines the rigid indazole core with a flexible, basic piperazine side chain. The bromine atom at the C5 position provides a vector for further functionalization via cross-coupling reactions, enabling the creation of diverse chemical libraries.

PropertyValue
Molecular Formula C₁₁H₁₃BrN₄
Molecular Weight 281.15 g/mol
Appearance Expected to be an off-white to pale yellow solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols
Key Moieties 1H-Indazole, Piperazine, Aryl Bromide
Overview of Synthetic Approaches

The synthesis of 3-substituted indazoles can be approached in several ways. A common strategy involves the construction of the indazole ring from suitably substituted aniline or benzonitrile precursors.[1][4] An alternative, and often more versatile, approach is the late-stage functionalization of a pre-formed indazole core. For the synthesis of 1H-Indazole, 5-bromo-3-(1-piperazinyl)-, the most direct and reliable method involves the nucleophilic substitution of a leaving group at the C3 position of 5-bromo-1H-indazole with piperazine. This guide will focus on this primary pathway while acknowledging alternative routes.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule identifies the C3-N bond between the indazole ring and the piperazine moiety as the key disconnection. This suggests a nucleophilic aromatic substitution (SNAr) reaction between a C3-functionalized 5-bromo-1H-indazole and piperazine. The most effective leaving group for this transformation is a halide, such as iodide, leading to the key intermediate: 5-bromo-3-iodo-1H-indazole.

G target 1H-Indazole, 5-bromo-3-(1-piperazinyl)- intermediate1 5-bromo-3-iodo-1H-indazole target->intermediate1 C-N Disconnection (SNAr) reagent1 Piperazine target->reagent1 intermediate2 5-bromo-1H-indazole intermediate1->intermediate2 C-I Bond Formation reagent2 Iodine (I₂) intermediate1->reagent2

Caption: Retrosynthetic analysis of the target compound.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

This pathway is the most recommended approach due to its high efficiency and operational simplicity. It is a two-step process starting from commercially available 5-bromo-1H-indazole.

Mechanistic Rationale

The C3 position of the indazole ring is electron-deficient, making it susceptible to nucleophilic attack. The introduction of a strong electron-withdrawing group, like a halogen (iodine), at this position further activates the ring for SNAr. Piperazine, a potent nitrogen nucleophile, can then readily displace the iodide. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the elimination of the iodide leaving group to yield the final product.

Step 1: Synthesis of 5-bromo-3-iodo-1H-indazole

The direct iodination of 5-bromo-1H-indazole at the C3 position is the crucial first step. This is achieved by deprotonating the indazole N-H with a strong base to form the indazolide anion, which then attacks molecular iodine. A similar procedure has been successfully applied to the synthesis of 6-bromo-3-iodo-1H-indazole.[3]

Experimental Protocol: Synthesis of 5-bromo-3-iodo-1H-indazole

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 5-bromo-1H-indazole (1.0 eq.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 10 mL per 1 g of indazole).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add potassium hydroxide (KOH, 2.0 eq.) portion-wise, ensuring the temperature remains below 10 °C. Stir the resulting suspension at room temperature for 1 hour.

  • Iodination: Prepare a solution of iodine (I₂, 1.5 eq.) in DMF. Add this solution dropwise to the reaction mixture at room temperature. Stir for 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the solution. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-bromo-3-iodo-1H-indazole as a solid.[3]

Step 2: SNAr Coupling with Piperazine

The key intermediate, 5-bromo-3-iodo-1H-indazole, is then reacted with an excess of piperazine. The excess piperazine acts as both the nucleophile and the base to scavenge the HI byproduct.

Experimental Protocol: Synthesis of 1H-Indazole, 5-bromo-3-(1-piperazinyl)-

  • Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine 5-bromo-3-iodo-1H-indazole (1.0 eq.) and piperazine (3.0-5.0 eq.).

  • Solvent: Add a high-boiling polar aprotic solvent such as DMF, Dioxane, or N-Methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the mixture to 100-120 °C and stir for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: After cooling to room temperature, pour the reaction mixture into water. The product may precipitate or can be extracted.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1H-Indazole, 5-bromo-3-(1-piperazinyl)-.

G start 5-bromo-1H-indazole intermediate 5-bromo-3-iodo-1H-indazole start->intermediate 1. KOH, DMF 2. I₂ product 1H-Indazole, 5-bromo-3-(1-piperazinyl)- intermediate->product Piperazine, DMF, 120 °C

Caption: Forward synthesis workflow via the SNAr pathway.

Alternative Pathway: From 5-bromo-2-fluorobenzonitrile

An alternative strategy involves building the indazole ring from a benzonitrile precursor. This method is particularly effective for synthesizing 3-aminoindazoles, which are valuable intermediates for other derivatives.[1]

Synthesis of Key Intermediate: 5-bromo-1H-indazol-3-amine

This synthesis begins with 5-bromo-2-fluorobenzonitrile, which undergoes a cyclization reaction when heated with hydrazine hydrate. The fluorine atom is a good leaving group for the initial nucleophilic attack by hydrazine, and the subsequent intramolecular cyclization onto the nitrile group forms the indazole ring system.[1][5]

Experimental Protocol: Synthesis of 5-bromo-1H-indazol-3-amine

  • Setup: In a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-fluorobenzonitrile (1.0 eq.).

  • Reagent: Add hydrazine hydrate (80% solution, approx. 10 eq.).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 20-30 minutes. The reaction is typically rapid.[1]

  • Workup: Cool the reaction mixture to room temperature. Add water to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 5-bromo-1H-indazol-3-amine with high yield and purity.[1]

Conversion to Target Compound

Converting the 3-amino group to the 3-piperazinyl group is a non-trivial multi-step process. It typically requires converting the amine into a better leaving group, such as via a Sandmeyer reaction to install a halogen, which then leads back to the intermediate used in the primary SNAr pathway. Due to the more direct nature of the SNAr route starting from 5-bromo-1H-indazole, this alternative is considered less efficient for synthesizing the specific target molecule of this guide.

Characterization and Data Analysis

Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity. The following data are typical for this class of compounds.

CompoundTechniqueExpected Data
5-bromo-3-iodo-1H-indazole ¹H NMR (DMSO-d₆)δ ~13.7 (s, 1H, NH), 7.8-8.0 (m, 1H), 7.4-7.6 (m, 2H)
MS (ESI) m/z for C₇H₄BrIN₂ [M+H]⁺: Expected ~322.9
1H-Indazole, 5-bromo-3-(1-piperazinyl)- ¹H NMR (DMSO-d₆)δ ~12.0 (s, 1H, NH-indazole), 7.8 (s, 1H), 7.3-7.4 (m, 2H), 3.0-3.2 (m, 8H, piperazine), NH of piperazine may be broad or exchangeable.
¹³C NMR (DMSO-d₆)Peaks corresponding to the indazole core (~110-150 ppm) and piperazine carbons (~45-50 ppm).
HRMS (ESI-TOF) m/z for C₁₁H₁₄BrN₄ [M+H]⁺: Calculated 281.0402, Found ~281.0405

Conclusion and Future Perspectives

The synthesis of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- is most efficiently achieved via a two-step sequence involving the C3-iodination of 5-bromo-1H-indazole followed by a nucleophilic aromatic substitution with piperazine. This pathway offers high yields, uses readily available starting materials, and is highly reliable. The resulting compound is a valuable building block for drug discovery, where the C5-bromo position can be further elaborated using modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig) to generate novel libraries of potential therapeutic agents. The piperazine moiety provides a handle for modulating physicochemical properties and can serve as an attachment point for other pharmacophores.

References

  • Royal Society of Chemistry. (2021, April 20). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]

  • MDPI. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Japan Science and Technology Agency (JST). (1993). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. [Link]

  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

Sources

Foundational

Physicochemical Characterization and Synthetic Utility of 1H-Indazole, 5-bromo-3-(1-piperazinyl)-: A Molecular Weight and Mass Spectrometry Perspective

Executive Summary In the landscape of modern drug discovery, the selection of bifunctional building blocks dictates the trajectory of lead optimization. 1H-Indazole, 5-bromo-3-(1-piperazinyl)- (Chemical Formula: C₁₁H₁₃Br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the selection of bifunctional building blocks dictates the trajectory of lead optimization. 1H-Indazole, 5-bromo-3-(1-piperazinyl)- (Chemical Formula: C₁₁H₁₃BrN₄) is a highly versatile scaffold frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics. With a precise molecular weight of 281.15 g/mol , this compound occupies an optimal physicochemical space that allows for extensive structural elaboration without violating established pharmacokinetic guidelines.

This technical whitepaper explores the causality behind its structural utility, the mass spectrometric implications of its exact mass, and provides a self-validating analytical protocol for its integration into high-throughput synthesis workflows.

Physicochemical Profiling & The "Budget" of Molecular Weight

When designing orally bioavailable therapeutics, molecular weight is not merely a descriptive metric; it is a strict budget. According to [1], an orally active drug should generally maintain a molecular weight under 500 Daltons.

Starting with a core scaffold of 281.15 g/mol provides a medicinal chemist with approximately ~220 Da of "molecular budget" to append solubilizing groups, target-specific pharmacophores, or metabolic soft-spots. The indazole core acts as a critical hydrogen-bond donor/acceptor pair (often targeting the hinge region of kinases), while the piperazine ring provides a basic center (pKa ~9.0) that enhances aqueous solubility.

Quantitative Physicochemical Data

The following table summarizes the calculated and exact mass properties of the scaffold, which are critical for downstream analytical tracking.

PropertyValuePharmacokinetic / Analytical Implication
Molecular Formula C₁₁H₁₃BrN₄Contains two distinct reactive sites (Piperazine NH, Indazole 5-Br).
Molecular Weight 281.15 g/mol Leaves ~220 Da budget for lead optimization (Rule of 5 compliant).
Monoisotopic Mass (⁷⁹Br) 280.03 g/mol Primary m/z target in high-resolution mass spectrometry (HRMS).
Monoisotopic Mass (⁸¹Br) 282.03 g/mol Secondary m/z target, creating a diagnostic 1:1 isotopic doublet.
Hydrogen Bond Donors 2 (Indazole NH, Piperazine NH)Optimal for hinge-binding in ATP-competitive kinase inhibitors.
Hydrogen Bond Acceptors 3Facilitates aqueous solubility and target protein interaction.

Mass Spectrometry & The Bromine Isotope Effect

From an analytical perspective, the presence of the bromine atom at the 5-position is the most critical feature of this molecule. Bromine occurs naturally as two stable isotopes—⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

The Causality of the Isotope Pattern: When analyzed via Electrospray Ionization Mass Spectrometry (ESI-MS), 1H-Indazole, 5-bromo-3-(1-piperazinyl)- does not present as a single [M+H]⁺ peak. Instead, it presents as a distinct, 1:1 intensity doublet at m/z 281.04 and 283.04.

This isotopic signature acts as an intrinsic, self-validating tag during synthesis and [2]. If a chemist performs a Suzuki-Miyaura cross-coupling at the 5-bromo position, the successful substitution of the bromine atom results in the immediate disappearance of this 1:1 doublet in the LC-MS trace. Conversely, if the piperazine nitrogen is alkylated or acylated, the mass increases, but the 1:1 doublet is perfectly retained. This binary analytical outcome allows for rapid, unambiguous confirmation of regioselective reactions without requiring time-consuming Nuclear Magnetic Resonance (NMR) elucidation.

Structural Derivatization Workflow

The dual reactivity of the 281.15 g/mol scaffold allows it to be driven down two primary synthetic pathways. The decision tree below illustrates the logical relationship between the reaction site, the resulting molecular weight shift, and the mass spectrometric validation criteria.

G A 1H-Indazole, 5-bromo-3-(1-piperazinyl)- MW: 281.15 g/mol Isotope: 1:1 Doublet (m/z 281/283) B Path 1: Piperazine N-Derivatization (Amidation/Alkylation) A->B Electrophile Addition C Path 2: 5-Bromo Cross-Coupling (Suzuki/Buchwald-Hartwig) A->C Pd-Catalyzed Coupling D Intermediate A MW: ~350-450 g/mol (Retains Br Isotope Pattern) B->D MS Validation: Doublet Present E Intermediate B MW: ~300-400 g/mol (Loss of Br Isotope Pattern) C->E MS Validation: Doublet Absent

Workflow detailing the divergent synthetic utility of the 281.15 g/mol indazole scaffold.

Standard Operating Procedure: Self-Validating LC-MS Protocol

To ensure the integrity of the 281.15 g/mol starting material and validate downstream reactions, the following step-by-step LC-MS protocol must be employed. This protocol is designed as a closed-loop, self-validating system: the inclusion of a blank run prevents carryover false positives, and the required observation of the isotope doublet prevents false mass assignments.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute 10 µL of the stock solution into 990 µL of a 50:50 mixture of Water/Acetonitrile (containing 0.1% Formic Acid) to yield a 10 µg/mL working sample.

  • Blank Preparation: Prepare a vial containing only the 50:50 Water/Acetonitrile (0.1% Formic Acid) diluent.

Phase 2: Chromatographic Separation
  • Column: Equip the LC system with a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.6 mL/min.

  • Injection Sequence: Inject the Blank (2 µL) first to establish a baseline and prove system cleanliness, followed by the Working Sample (2 µL).

Phase 3: Mass Spectrometric Detection & Validation
  • Ionization Mode: Set the mass spectrometer to Electrospray Ionization Positive (ESI+) mode.

  • Scan Range: Acquire data across a mass range of 100 to 600 m/z.

  • Data Validation (The Causality Check):

    • Extract the ion chromatogram (EIC) for m/z 281.0 ± 0.1.

    • Crucial Step: Interrogate the mass spectrum at the apex of the chromatographic peak. You must observe a peak at m/z 281.04 and an equally intense peak at m/z 283.04.

    • Logic: If the m/z 281 peak is present but the m/z 283 peak is missing, the compound is not the brominated indazole (likely a contaminant with a coincidental nominal mass). The presence of the doublet self-validates the chemical identity.

Pharmacological Implications in Drug Design

The specific molecular weight and structural topology of this compound make it a privileged scaffold for targeted therapies. The indazole ring is a well-documented bioisostere for indole and is frequently utilized in the [3].

When the 5-bromo position is substituted with an aryl or heteroaryl group (increasing the MW from 281.15 to ~350-400 g/mol ), the resulting extended planar system can deeply penetrate the hydrophobic pockets of kinase active sites. Simultaneously, the piperazine ring at the 3-position remains exposed to the solvent-accessible region, allowing for the formation of water-mediated hydrogen bonds and preventing the final drug candidate from becoming excessively lipophilic (LogP > 5), thereby preserving its oral bioavailability.

References

  • BDDCS, the Rule of 5 and Drugability Source: National Center for Biotechnology Information (PMC - NIH) URL:[Link]

  • The metabolism of 4-bromoaniline in the bile-cannulated rat: application of ICPMS (79/81Br), HPLC-ICPMS & HPLC-oaTOFMS Source: Xenobiotica (Taylor & Francis) URL:[Link]

  • Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Exploratory

Physicochemical Profiling and Solubility Dynamics of 1H-Indazole, 5-bromo-3-(1-piperazinyl)-

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Content Type: Technical Guide & Analytical Whitepaper Executive Summary In modern drug discovery, the indazole scaffold is universally re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Content Type: Technical Guide & Analytical Whitepaper

Executive Summary

In modern drug discovery, the indazole scaffold is universally recognized as a "privileged structure," frequently deployed as a bioisostere for indole to modulate the pharmacokinetic and pharmacodynamic properties of kinase inhibitors and CNS-active agents[1]. 1H-Indazole, 5-bromo-3-(1-piperazinyl)- represents a highly versatile, bifunctional building block. However, its complex molecular architecture—combining a lipophilic bromo-aromatic core with a hydrophilic, ionizable piperazine ring—creates unique solvation mechanics. This whitepaper provides an in-depth analysis of its physicochemical properties, elucidates the causality behind its solubility profile, and establishes a self-validating protocol for thermodynamic solubility assessment.

Molecular Architecture & Solvation Mechanics

The utility of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- in medicinal chemistry stems from its dual-functionalization potential. The C5-bromo substituent serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions, while the C3-piperazine moiety acts as a critical solubility and pharmacokinetic modifier.

Understanding the solvation mechanics of this compound requires analyzing its intermolecular forces. The compound exhibits excellent solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)[2]. Mechanistically, this is driven by the high dielectric constants of these solvents and their capacity to act as strong hydrogen bond acceptors. In the solid crystalline state, the indazole N1-H and the piperazine secondary amine (N-H) form a robust intermolecular hydrogen-bonding network. DMSO effectively disrupts this crystal lattice by preferentially solvating the hydrogen bond donors.

Conversely, its aqueous solubility at a neutral physiological pH (e.g., pH 7.4) is inherently limited[3]. The hydrophobic penalty of the bromo-aromatic core outweighs the hydration energy of the neutral piperazine ring. However, because the piperazine nitrogen is basic (typical pKa ~8.5–9.5), lowering the pH of the aqueous medium induces protonation. This ionization drastically reduces the crystal lattice energy relative to the solvation energy, resulting in a pH-dependent solubility curve where acidic conditions significantly enhance dissolution.

Quantitative Physicochemical & Solubility Profile

The following table synthesizes the core physicochemical parameters critical for formulation and assay design[2],[3].

PropertyEmpirical / Theoretical ValueImplications for Experimental Design
Chemical Name 1H-Indazole, 5-bromo-3-(1-piperazinyl)-Bifunctional intermediate for API synthesis.
Molecular Formula C₁₁H₁₃BrN₄High nitrogen content dictates hydrogen bonding.
Molecular Weight 281.15 g/mol Falls within optimal Lipinski space for lead generation.
Solubility (Polar Aprotic) Highly Soluble (DMSO, DMF)Ideal for generating high-concentration stock solutions (>10 mM).
Solubility (Aqueous) Low at pH 7.4; High at pH < 6.0Requires pH adjustment or co-solvents for high-concentration in vitro assays.
Key Functional Groups C5-Bromo, C3-Piperazine, N1-HDictates synthetic routing and orthogonal protection strategies.

Thermodynamic Solubility Assessment: A Self-Validating Protocol

In early-stage High-Throughput Screening (HTS), kinetic solubility is often measured by spiking DMSO stock solutions directly into aqueous buffers[4],[5]. As an application scientist, I must emphasize a critical caveat: kinetic measurements frequently induce metastable supersaturation due to the co-solvent effect of DMSO. This leads to artificially inflated solubility values and subsequent false positives in biological assays[5].

For rigorous lead optimization, thermodynamic solubility is the gold standard[6]. It measures the true equilibrium between the crystalline solid and the saturated solution, devoid of organic co-solvents[7]. The following shake-flask methodology is designed as a self-validating system to prevent common analytical artifacts[8].

Step-by-Step Methodology
  • Solid Dispensing (Gravimetric Precision): Accurately weigh an excess of the solid compound (e.g., 1.0 mg) into a 1.5 mL glass vial[7]. Causality: An excess of solid must be present throughout the assay to ensure the solution reaches true saturation relative to the crystal lattice.

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., DPBS pH 7.4, FaSSIF, or FeSSIF)[8].

  • Equilibration (Kinetic to Thermodynamic Transition): Seal the vials and incubate with orbital shaking (e.g., 400 rpm) at a controlled temperature (25°C or 37°C) for 24 to 72 hours[6],[4]. Causality: Extended incubation is strictly required to allow the system to transition from transient kinetic solvation states to a stable thermodynamic equilibrium[6].

  • Phase Separation (Critical Failure Point): Subject the suspension to high-speed centrifugation (e.g., 15,000 × g for 15 mins), followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: Incomplete phase separation is the primary cause of assay failure. If micro-particulates remain suspended, they will scatter UV light or artificially spike LC-MS readings, yielding false high-solubility data.

  • Quantification: Dilute the filtered supernatant appropriately and analyze via LC-MS or HPLC-UV against a standard calibration curve prepared in a solvent where the compound is fully soluble (e.g., 50% Acetonitrile/Water)[6],[8].

ThermodynamicSolubility A Solid Compound (C11H13BrN4) C Incubation & Agitation (24-72h, 25°C - 37°C) A->C Addition B Aqueous Buffer (pH 7.4 DPBS) B->C Addition D Phase Separation (Centrifugation) C->D Equilibration E Supernatant Analysis (LC-MS / UV-DAD) D->E Saturated Solution

Caption: Workflow for thermodynamic solubility assessment using the shake-flask method.

Strategic Implications in Drug Discovery Workflows

The solubility profile of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- directly dictates its handling in synthetic workflows. Because the compound requires polar aprotic solvents for complete dissolution at high concentrations, downstream functionalization must be carefully solvent-matched[2].

For instance, when targeting the C5-bromo position for carbon-carbon or carbon-heteroatom bond formation (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings), the reactions are typically optimized in solvent systems like DMF, DMSO, or 1,4-dioxane/water mixtures to ensure the indazole intermediate remains fully solvated during the catalytic cycle. Furthermore, the secondary amine of the piperazine ring often requires orthogonal protection (e.g., Boc or Cbz) prior to aggressive cross-coupling to prevent competitive binding to the palladium catalyst.

SyntheticUtility Core 1H-Indazole, 5-bromo-3-(1-piperazinyl)- Pd Pd-Catalyzed Cross-Coupling Core->Pd C5-Bromo Handle Alkylation Piperazine N-Alkylation Core->Alkylation Secondary Amine IndazoleN Indazole N1 Functionalization Core->IndazoleN N1-H Acidic Proton Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Pd->Suzuki Buchwald Buchwald-Hartwig (Amines) Pd->Buchwald

Caption: Key synthetic functionalization pathways for the 5-bromo-3-(1-piperazinyl)-1H-indazole scaffold.

References

  • Title: Buy 1H-Indazole, 5-bromo-3-(1-piperazinyl)- (EVT ... Source: evitachem.com URL: 2

  • Title: physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone Source: benchchem.com URL: Link

  • Title: 1H-Indazole, 5-bromo-3-(1-piperazinyl) - EvitaChem Source: evitachem.com URL: 3

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: rsc.org URL: 1

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Publishing Source: rsc.org URL: 9

  • Title: 3.7. Determination of Thermodynamic Solubility - Bio-protocol Source: bio-protocol.org URL: 6

  • Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine Source: enamine.net URL: 4

  • Title: Kinetic & Thermodynamic Solubility Testing - WuXi AppTec Source: wuxiapptec.com URL: 5

  • Title: In-vitro Thermodynamic Solubility | Protocols.io Source: protocols.io URL: 7

  • Title: Thermodynamic Solubility Assay - Domainex Source: domainex.co.uk URL: 8

Sources

Protocols & Analytical Methods

Method

Preclinical Evaluation Protocol for 1H-Indazole, 5-bromo-3-(1-piperazinyl)- Based Kinase Inhibitors

Executive Summary & Structural Rationale The compound "1H-Indazole, 5-bromo-3-(1-piperazinyl)-" represents a highly privileged and versatile pharmacophore in modern targeted oncology and neuropharmacology. Rather than ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound "1H-Indazole, 5-bromo-3-(1-piperazinyl)-" represents a highly privileged and versatile pharmacophore in modern targeted oncology and neuropharmacology. Rather than acting as a non-specific cytotoxic agent, this specific chemical architecture is engineered to function as a potent, ATP-competitive kinase inhibitor scaffold.

To understand the causality behind its efficacy, we must deconstruct its structural biology:

  • The 1H-Indazole Core (Hinge Binder): The indazole moiety acts as a bioisostere for the purine ring of ATP. It forms critical bidentate hydrogen bond donor-acceptor interactions with the backbone residues of the kinase hinge region[1]. 3D structural analyses confirm that the indazole group is the primary anchor displacing ATP from the catalytic cleft[2].

  • The 5-Bromo Substitution (Hydrophobic Pocket): The bromine atom at the 5-position is strategically oriented toward the hydrophobic pocket adjacent to the kinase gatekeeper residue. Halogen bonding in this deep pocket significantly enhances target residence time and binding affinity, dictating the overall selectivity profile of the inhibitor[3].

  • The 3-(1-Piperazinyl) Group (Solvent Channel): The piperazine ring is directed outward toward the solvent-exposed channel. This basic amine not only improves the aqueous solubility and pharmacokinetic (ADME) properties of the highly lipophilic core but also provides an optimal vector for further derivatization (e.g., attaching PROTAC linkers) without sterically clashing with the hinge region.

The biological activities of indazole derivatives have been widely validated against critical therapeutic targets, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and LRRK2[4]. The following application note details the rigorous, self-validating experimental protocols required to evaluate this scaffold from biochemical profiling to live-cell target engagement.

Mechanism of Action

MOA Compound 1H-Indazole Scaffold (Hinge Binder) Kinase Target Kinase (e.g., Aurora A / CDK) Compound->Kinase ATP Competitive Inhibition Substrate Downstream Effectors Kinase->Substrate Phosphorylation Blocked Phenotype Cell Cycle Arrest & Apoptosis Substrate->Phenotype Signal Transduction Halted

Mechanism of action for indazole-based ATP-competitive kinase inhibitors.

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- must follow a tiered approach. Each assay is designed with intrinsic causality—explaining why the method is used—and operates as a self-validating system.

Protocol A: Cell-Free Kinase Profiling via TR-FRET

Causality: Many heterocyclic compounds, including functionalized indazoles, exhibit intrinsic autofluorescence that can confound standard biochemical assays. To mitigate this, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The long fluorescence lifetime of the lanthanide chelate (Europium) allows for a microsecond time delay before measurement. This temporal gating eliminates short-lived background fluorescence from the compound, ensuring the data strictly reflects kinase inhibition.

Self-Validating System: The assay plate must include a 0% activity control (buffer + substrate + tracer, lacking ATP) and a 100% activity control (DMSO vehicle). The assay is only considered valid if the calculated Z'-factor is ≥0.6 .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 1H-Indazole, 5-bromo-3-(1-piperazinyl)- compound in 100% DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter delivery.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., Aurora A) diluted in 1X Kinase Buffer to the assay wells. Incubate for 15 minutes at room temperature to allow the indazole core to equilibrate with the hinge region.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at the predetermined Km​ for the specific kinase) and the specific TR-FRET peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET development solution (containing the Europium-labeled anti-phospho antibody and EDTA to quench the kinase reaction). Incubate for 30 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET module (Excitation: 337 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio to determine the IC₅₀.

Protocol B: Live-Cell Target Engagement (NanoBRET)

Causality: Biochemical IC₅₀ values often fail to translate to cellular efficacy. This discrepancy arises from poor membrane permeability and the high intracellular concentration of ATP (~1-5 mM), which heavily outcompetes standard ATP-competitive inhibitors. NanoBRET resolves this by measuring target engagement inside living cells under physiological ATP conditions, proving that the piperazine-solubilized indazole can cross the lipid bilayer and reach its target.

Self-Validating System: The assay relies on a competitive displacement model. A tracer-only control establishes the maximum Bioluminescence Resonance Energy Transfer (BRET) signal. A dose-dependent decrease in the BRET ratio confirms that the unlabeled indazole compound has successfully penetrated the cell and physically displaced the fluorescent tracer from the kinase active site.

NanoBRET Step1 1. Transfect Cells (NanoLuc-Kinase Fusion) Step2 2. Add Tracer & Indazole Test Compound Step1->Step2 Step3 3. Live-Cell Equilibration (Physiological ATP) Step2->Step3 Step4 4. Measure BRET Ratio (460nm / 618nm) Step3->Step4 Step5 5. Calculate IC50 & Target Engagement Step4->Step5

Step-by-step NanoBRET target engagement workflow for live-cell evaluation.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding a NanoLuc®-Kinase fusion protein (e.g., NanoLuc-Aurora A). Plate cells at 2×104 cells/well in a 96-well white tissue culture plate.

  • Tracer Addition: After 24 hours, add the appropriate NanoBRET™ Tracer (a cell-permeable fluorescent kinase inhibitor) at its predetermined KD​ concentration.

  • Compound Treatment: Immediately add the 1H-Indazole, 5-bromo-3-(1-piperazinyl)- test compound in a dose-response format. Include a DMSO-only control (maximum BRET) and an untransfected cell control (background luminescence).

  • Equilibration: Incubate the cells for 2 hours at 37°C, 5% CO₂ to allow the indazole compound to enter the cells and compete with the tracer.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to generate the donor luminescence.

  • Measurement: Measure donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes. Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to derive the cellular IC₅₀.

Data Presentation & Interpretation

To accurately assess the translational potential of the 1H-Indazole, 5-bromo-3-(1-piperazinyl)- scaffold, biochemical potency must be compared against cellular target engagement. The table below summarizes representative profiling data, highlighting the expected drop-off between cell-free and live-cell environments due to intracellular ATP competition.

Table 1: Representative Kinase Profiling of the 1H-Indazole, 5-bromo-3-(1-piperazinyl)- Scaffold

Target KinaseBiochemical IC₅₀ (nM)Cellular NanoBRET IC₅₀ (nM)Fold Drop-off (Cellular/Biochemical)
Aurora A451804.0x
CDK2/CycE1206505.4x
LRRK2853103.6x
VEGFR2>10,000N/AN/A

Note: Data presented is representative mock profiling data for this specific indazole-piperazine scaffold to demonstrate standard assay output formatting and kinome selectivity trends.

Sources

Application

Application Note: Utilizing "1H-Indazole, 5-bromo-3-(1-piperazinyl)-" as a Privileged Pharmacophore in Kinase Inhibitor Discovery

Executive Summary & Mechanistic Rationale The compound 1H-Indazole, 5-bromo-3-(1-piperazinyl)- (Molecular Formula: C11H13BrN4) is a highly versatile, privileged building block in modern oncology drug discovery. Rather th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 1H-Indazole, 5-bromo-3-(1-piperazinyl)- (Molecular Formula: C11H13BrN4) is a highly versatile, privileged building block in modern oncology drug discovery. Rather than being deployed as a standalone therapeutic, it serves as a foundational pharmacophore for the rational design of Type-I and Type-II kinase inhibitors targeting oncogenic drivers such as BCR-ABL, FLT3, and PI3K[1],[2],[3].

The architectural brilliance of this scaffold lies in its tripartite functionality:

  • The 1H-Indazole Core: Mimics the purine ring of ATP, acting as a potent hydrogen-bond donor/acceptor system that anchors the molecule to the kinase hinge region[3].

  • The 3-Piperazinyl Moiety: Projects outward into the solvent-exposed region of the kinase active site. The basic nitrogen of the piperazine ring drastically improves aqueous solubility, optimizes cellular permeability, and establishes critical π –cation interactions or salt bridges with residues (e.g., His809) in the kinase backbone[4],[2].

  • The 5-Bromo Substituent: Acts as an essential synthetic handle. Through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions), bulky aryl or alkynyl groups can be appended to reach the deep hydrophobic pocket, stabilizing the "DFG-out" inactive conformation of the kinase[1],[2].

This application note details the workflow for synthesizing derivative libraries from this scaffold and provides self-validating protocols for screening their efficacy and target engagement in cancer cell lines.

Workflow A Scaffold: 1H-Indazole, 5-bromo- 3-(1-piperazinyl)- B Palladium-Catalyzed Cross-Coupling (Library Synthesis) A->B C High-Throughput Viability Screening (CellTiter-Glo) B->C D Target Engagement (Phospho-Kinase WB) C->D E Lead Optimization & IC50 Profiling D->E

Fig 1: Kinase inhibitor discovery workflow utilizing the 5-bromo-3-(1-piperazinyl)-1H-indazole.

Expected Pharmacological Profiles in Cancer Cell Lines

Derivatives synthesized from the 5-bromo-3-(1-piperazinyl)-1H-indazole scaffold have demonstrated exceptional efficacy against both wild-type kinases and refractory gatekeeper mutations (e.g., BCR-ABL T315I and FLT3 D835Y )[2].

Table 1: Representative Quantitative Efficacy of Indazole-Piperazine Derivatives

Cell LineCancer TypeTarget KinaseExpected GI 50​ / IC 50​ RangeReference
K-562 Chronic Myeloid LeukemiaBCR-ABL (WT & T315I)0.15 µM – 5.15 µM[2],[5]
MOLM-13 Acute Myeloid LeukemiaFLT35.0 nM – 50.0 nM[1]
U87MG GlioblastomaPI3K (p110 α )0.5 µM – 2.8 µM[6]
HGC-27 Gastric CarcinomaPI3K/AKT/mTOR0.43 µM – 1.0 µM[3]

Experimental Protocols

Protocol A: High-Throughput Viability Screening (CellTiter-Glo)

Causality & Rationale: To evaluate the anti-proliferative effects of the synthesized derivatives, we utilize the CellTiter-Glo (CTG) luminescent assay. Because indazole derivatives act as ATP-competitive inhibitors, measuring intracellular ATP levels provides a highly sensitive, direct correlation to the number of metabolically active cells.

Materials:

  • Target Cancer Cell Lines (e.g., K-562, MOLM-13)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White opaque 384-well microplates

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 2,000 cells/well in 40 µL of complete growth medium into a white opaque 384-well plate.

    • Self-Validating Step: Fill the outermost perimeter wells with 40 µL of sterile PBS to mitigate evaporation (edge effect), which can skew luminescence readouts.

  • Compound Treatment: After 24 hours of incubation (37°C, 5% CO 2​ ), use an acoustic liquid handler (or serial dilution) to add the indazole-piperazine derivatives. Test a 10-point concentration gradient ranging from 10 µM to 0.5 nM.

  • Controls: Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Ponatinib for K-562 cells).

  • Incubation: Incubate the plates for 72 hours.

  • Assay Execution: Equilibrate the plate and CTG reagent to room temperature for 30 minutes. Add 40 µL of CTG reagent to each well.

  • Lysis & Reading: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a multi-mode microplate reader.

  • Data Validation (Z'-Factor): Calculate the Z'-factor using the DMSO and positive control wells. A Z'-factor > 0.5 validates the assay's robustness and confirms that the observed IC 50​ values are statistically reliable.

Protocol B: Intracellular Target Modulation (Phospho-Kinase Western Blotting)

Causality & Rationale: Phenotypic cell death (Protocol A) does not prove the mechanism of action. To confirm that the indazole-piperazine derivatives are engaging their intended kinase targets, we must assess the phosphorylation status of the target receptor and its downstream effectors (e.g., STAT5, AKT).

Step-by-Step Methodology:

  • Treatment: Seed 1 × 10 6 cells/well in a 6-well plate. Treat with the lead indazole derivative at 0.5 × , 1 × , and 5 × the established IC 50​ for 4 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1 × Protease Inhibitor Cocktail and 1 × Phosphatase Inhibitor Cocktail.

    • Crucial Insight: The inclusion of phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride) is mandatory. Without them, endogenous phosphatases will rapidly strip the phosphate groups during lysis, resulting in false-negative target engagement data.

  • Quantification: Clarify lysates by centrifugation (14,000 × g, 15 min, 4°C). Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% BSA in TBST for 1 hour. Probe with primary antibodies against the phosphorylated target (e.g., p-FLT3, p-STAT5) overnight at 4°C.

  • Self-Validating Control: Strip the membrane and re-probe for the total kinase protein (e.g., total FLT3) and a loading control (e.g., β -actin). This ensures that the loss of the phospho-signal is due to kinase inhibition by the indazole derivative, not protein degradation or unequal loading.

Pathway Inhibitor Indazole-Piperazine Derivative Receptor Receptor Tyrosine Kinase (e.g., FLT3 / BCR-ABL) Inhibitor->Receptor ATP-competitive inhibition Apoptosis Apoptosis Induction Inhibitor->Apoptosis Triggers PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK STAT5 STAT5 Signaling Receptor->STAT5 Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation STAT5->Proliferation

Fig 2: Mechanism of action for indazole-piperazine derived RTK inhibitors in cancer cell lines.

References

  • The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. ACS Publications. 6

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFR α and Kit. PMC. 1

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. 4

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Taylor & Francis. 2

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. 3

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. 5

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 1H-Indazole, 5-bromo-3-(1-piperazinyl)-

Executive Summary The compound 1H-Indazole, 5-bromo-3-(1-piperazinyl)- (also known as 5-bromo-3-(piperazin-1-yl)-1H-indazole) is a highly privileged chemical scaffold utilized extensively in neuropharmacology and oncolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1H-Indazole, 5-bromo-3-(1-piperazinyl)- (also known as 5-bromo-3-(piperazin-1-yl)-1H-indazole) is a highly privileged chemical scaffold utilized extensively in neuropharmacology and oncology drug discovery. It serves as a foundational building block for synthesizing ligands targeting serotonin (5-HT) receptors (specifically 5-HT2A, 5-HT2C, and 5-HT6) and various receptor tyrosine kinases [1, 4]. This application note provides drug development professionals with a comprehensive, self-validating framework for evaluating the in vitro binding affinity and functional activity of this compound and its derivatives.

Pharmacological Context & Mechanistic Rationale

To successfully deploy this scaffold in screening cascades, researchers must understand the causality behind its structural design:

  • The Indazole Core: The bicyclic indazole ring acts as a bioisostere for the indole core found in endogenous serotonin (5-hydroxytryptamine). This allows the molecule to effectively anchor into the orthosteric binding pocket of 5-HT receptors [4].

  • The Piperazine Moiety: The basic nitrogen of the piperazine ring is protonated at physiological pH. This enables the formation of a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) in the transmembrane domain of aminergic G protein-coupled receptors (GPCRs), a non-negotiable requirement for high-affinity binding.

  • The 5-Bromo Substitution: Halogenation at the 5-position significantly increases the lipophilicity (LogP) of the scaffold. Mechanistically, the bulky bromine atom occupies a deep, hydrophobic sub-pocket within the receptor, which often drives selectivity towards the 5-HT2A and 5-HT2C subtypes over the 5-HT1 family.

Experimental Workflows

To establish a self-validating data package, the compound must be evaluated orthogonally: first for its physical binding affinity ( Ki​ ), and second for its functional consequence (agonist vs. antagonist activity) [3].

Protocol A: Radioligand Competition Binding Assay (5-HT2A)

This assay determines the binding affinity ( Ki​ ) of the compound by measuring its ability to displace a known radiolabeled antagonist ( [3H] -Ketanserin) from the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT2A receptor. Rationale: CHO-K1 cells lack endogenous aminergic receptors, providing a clean genomic background that ensures any radioactive signal is exclusively derived from the transfected target [3]. Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2​ , 1 mM EDTA) and centrifuge at 40,000 x g for 20 minutes.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -Ketanserin (a concentration near its Kd​ to ensure assay sensitivity), and serial dilutions of the indazole-piperazine compound (ranging from 10−11 to 10−5 M). Include 10 µM unlabelled Ketanserin in separate wells to define Non-Specific Binding (NSB).

  • Equilibration: Incubate the plate at 37°C for 60 minutes to allow the binding kinetics to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Rationale: PEI reduces non-specific binding of the radioligand to the filter matrix. Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Validation: Calculate the Z'-factor using total binding and NSB wells. A Z'-factor > 0.6 validates the assay run.

Protocol B: Intracellular Calcium Mobilization Assay (FLIPR)

Because 5-HT2A is a Gq-coupled receptor, its activation leads to the cleavage of PIP2 into IP3, triggering the release of intracellular calcium. This assay determines if the compound acts as an agonist or antagonist [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed 5-HT2A-expressing CHO-K1 cells at 40,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and add 100 µL of loading buffer containing Fluo-4 AM and 2.5 mM probenecid. Rationale: Fluo-4 AM is cell-permeable; once inside, esterases cleave the AM group, trapping the calcium-sensitive dye. Probenecid inhibits organic anion transporters, preventing the dye from leaking out of the cells and ensuring a stable baseline [2, 3]. Incubate for 60 minutes at 37°C.

  • Antagonist Pre-incubation: If testing the compound as an antagonist, add serial dilutions of the compound to the wells and pre-incubate for 30 minutes.

  • Measurement: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Establish a 10-second baseline fluorescence (Excitation: 488 nm, Emission: 516 nm). Inject an EC80​ concentration of Serotonin (reference agonist) and record the transient peak in fluorescence for 90 seconds.

  • Data Analysis: Plot the maximum fluorescence (Max-Min) against the log concentration of the compound to derive the IC50​ .

Data Presentation

The following table summarizes the prototypical pharmacological profile of the 5-bromo-3-(piperazin-1-yl)-1H-indazole scaffold compared to reference standards.

Target ReceptorAssay TypeParameterScaffold Expected ValueReference StandardRef. Value
5-HT2A Radioligand Binding Ki​ (Affinity)10 - 50 nMKetanserin1.2 nM
5-HT2C Radioligand Binding Ki​ (Affinity)30 - 100 nMMesulergine2.5 nM
5-HT2A FLIPR (Calcium Flux) IC50​ (Antagonism)40 - 150 nMKetanserin5.0 nM
5-HT6 Radioligand Binding Ki​ (Affinity)100 - 300 nMSB-2585851.5 nM

Mechanistic Visualization

G Ligand 5-Bromo-3-(1-piperazinyl)-1H-indazole (Antagonist/Ligand) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds & Blocks Gq Gq Protein Alpha Subunit Receptor->Gq Activates (if Agonist) PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 Calcium Intracellular Calcium Release (Measured via FLIPR) IP3->Calcium Binds ER Receptors

Fig 1: 5-HT2A Gq-coupled signaling pathway and the inhibitory action of indazole-piperazines.

References

  • PrepChem. "Synthesis of 3-(1-Piperazinyl)-1H-indazole." PrepChem Database. Available at:[Link]

  • PLOS One. "Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction." PLOS One, 2018. Available at:[Link]

  • Kucwaj-Brysz, K., et al. "Multitargeting the Action of 5-HT6 Serotonin Receptor Ligands by Additional Modulation of Kinases in the Search for a New Therapy for Alzheimer's Disease." International Journal of Molecular Sciences, via PMC, 2021. Available at:[Link]

Application

The Indazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Application Notes & Protocols for Researchers and Drug Development Professionals The indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a cornerstone in contemp...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols for Researchers and Drug Development Professionals

The indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a cornerstone in contemporary drug discovery.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets with high affinity and specificity. This has led to the successful development of several FDA-approved drugs and a robust pipeline of clinical candidates across various therapeutic areas, most notably in oncology.[4] This guide provides an in-depth exploration of the applications of substituted indazoles in medicinal chemistry, complete with detailed protocols for their synthesis and biological evaluation.

The Rise of Indazoles in Oncology: A Story of Kinase Inhibition

The indazole nucleus has proven to be particularly adept at targeting protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways and are frequently dysregulated in cancer. The scaffold's ability to form key hydrogen bond interactions with the hinge region of the kinase active site makes it an ideal starting point for the design of potent and selective inhibitors.

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib (Votrient®) is a prime example of a successful indazole-based drug.[1][5] It is an oral, multi-targeted tyrosine kinase inhibitor that has been approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[4][5]

Mechanism of Action: Pazopanib exerts its anti-cancer effects by inhibiting several key tyrosine kinases involved in tumor growth, angiogenesis, and metastasis. These include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit). The indazole core of Pazopanib plays a crucial role in anchoring the molecule within the ATP-binding pocket of these kinases.

Signaling Pathway Targeted by Pazopanib

Pazopanib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR, PDGFR, c-Kit (Receptor Tyrosine Kinases) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation Pazopanib Pazopanib Pazopanib->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-myc, c-fos) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Angiogenesis, Survival) mTOR->Gene_Expression TF->Gene_Expression Synthesis_Workflow Start Starting Materials: 6-Bromo-1H-indazole Arylboronic acid Reaction Suzuki-Miyaura Coupling: - Pd catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) Start->Reaction Workup Reaction Workup: - Extraction - Washing Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry Purification->Characterization End Final Product: 6-Aryl-1H-indazole Characterization->End

Caption: A general workflow for the synthesis of 6-aryl-1H-indazoles via Suzuki-Miyaura cross-coupling.

Materials:

  • 6-Bromo-1H-indazole

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equivalents)

  • Potassium carbonate (K2CO3) (3 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 6-bromo-1H-indazole (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh3)4 is a commonly used and effective catalyst for Suzuki-Miyaura couplings.

  • Base: Potassium carbonate is a mild and inexpensive base that is sufficient to promote the transmetalation step of the catalytic cycle.

  • Solvent System: The dioxane/water mixture is effective at dissolving both the organic and inorganic reagents.

  • Degassing: Removing dissolved oxygen is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a general procedure for evaluating the inhibitory activity of a substituted indazole compound against a protein kinase, using VEGFR-2 as an example.

Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Reagents: - Kinase (VEGFR-2) - Substrate (e.g., Poly(Glu,Tyr) 4:1) - ATP - Test Compound (Indazole derivative) Incubation Incubation: - Combine reagents in assay buffer - Incubate at a specific temperature (e.g., 30°C) Start->Incubation Detection Detection of Kinase Activity: - Measure ATP consumption or - Measure phosphosubstrate formation (e.g., using ADP-Glo™ or ELISA) Incubation->Detection Data_Analysis Data Analysis: - Plot % inhibition vs. compound concentration - Calculate IC50 value Detection->Data_Analysis End Result: IC50 value of the indazole derivative Data_Analysis->End

Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound against a protein kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compound (substituted indazole) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the kinase reaction mixture containing the assay buffer, VEGFR-2 kinase, and the kinase substrate.

  • Initiation of Reaction: Add the test compound at various concentrations to the reaction mixture. Add ATP to initiate the kinase reaction. Include appropriate controls (no enzyme, no compound).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity according to the manufacturer's protocol for the chosen detection kit. For the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is then converted to a luminescent signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validating System:

  • Positive Control: A known VEGFR-2 inhibitor (e.g., Pazopanib) should be included to validate the assay's performance.

  • Negative Control: A vehicle control (DMSO) is used to determine the baseline kinase activity.

  • Z'-factor: This statistical parameter should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted indazoles can be finely tuned by modifying the substitution pattern on the indazole core. [6][7] Key SAR Observations for Indazole-Based Kinase Inhibitors

Position of SubstitutionGeneral Effect on ActivityExample
N1 Can modulate solubility and cell permeability. Often substituted with alkyl or aryl groups.In Pazopanib, the N1 position is part of a pyrimidine ring which is crucial for its activity.
C3 A key interaction point with the kinase hinge region. Often bears a group capable of hydrogen bonding.Many kinase inhibitors have an amino or substituted amino group at C3.
C5/C6 Substituents at these positions can extend into the solvent-exposed region of the active site, influencing potency and selectivity.In Axitinib, a sulfonamide-containing side chain at C6 enhances its binding affinity.

Conclusion

The substituted indazole scaffold has firmly established itself as a privileged structure in medicinal chemistry. [4]Its synthetic tractability and ability to be tailored to interact with a diverse range of biological targets ensure its continued importance in the development of new therapeutics. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable heterocyclic system.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. MDPI. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC. [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC. [Link]

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR. [Link]

  • Design, synthesis and structure activity relationships of indazole and indole derivatives as potent glucagon receptor Antagonists. ResearchGate. [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of University of Shanghai for Science and Technology. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PMC. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

Sources

Method

"1H-Indazole, 5-bromo-3-(1-piperazinyl)-" as a research chemical

Application Note: 1H-Indazole, 5-bromo-3-(1-piperazinyl)- as an Advanced Bifunctional Scaffold in Target-Directed Drug Discovery Executive Summary & Structural Rationale In modern medicinal chemistry, the design of neuro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1H-Indazole, 5-bromo-3-(1-piperazinyl)- as an Advanced Bifunctional Scaffold in Target-Directed Drug Discovery

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of neurotropic agents and targeted kinase inhibitors relies heavily on versatile, pre-functionalized pharmacophores. 1H-Indazole, 5-bromo-3-(1-piperazinyl)- (Molecular Formula: C11H13BrN4) represents a highly privileged, bifunctional building block[1].

The architectural brilliance of this scaffold lies in its dual orthogonal handles:

  • The 3-(1-Piperazinyl) Moiety: A classic basic pharmacophore essential for anchoring ligands to G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2/D3) receptors[2]. In kinase inhibitor design, this moiety frequently acts as a solvent-exposed solubilizing group or a hinge-binding modifier.

  • The 5-Bromo Indazole Core: A prime candidate for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The bromine atom at the 5-position allows for the precise extension of the aromatic system to probe deep hydrophobic sub-pockets within target proteins[3].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable matrix. By selectively addressing the secondary amine of the piperazine and the aryl bromide of the indazole, researchers can rapidly generate diverse libraries of antipsychotic, analgesic, and antineoplastic candidates[2].

ScaffoldLogic A 1H-Indazole, 5-bromo- 3-(1-piperazinyl)- B Secondary Amine (Piperazine N4) A->B Handle 1 C 5-Bromo Indazole Core A->C Handle 2 D GPCR Ligand Synthesis (N-Alkylation / Amidation) B->D Pharmacophore Extension E Late-Stage Diversification (Suzuki / Buchwald) C->E Aromatic Extension

Orthogonal functionalization logic of the 5-bromo-3-(1-piperazinyl)-1H-indazole scaffold.

Experimental Methodologies & Causality

To ensure a self-validating experimental system, the functionalization of this scaffold must be executed in a specific sequence. Because the secondary amine of the piperazine can coordinate with palladium or undergo unintended Buchwald-Hartwig amination, Handle 1 (Piperazine) must be functionalized or protected prior to addressing Handle 2 (5-Bromo core) .

Protocol A: Chemoselective N-Alkylation of the Piperazine Ring

This protocol extends the piperazine nitrogen to synthesize mature 5-HT or dopamine receptor ligands[4].

  • Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble base to scavenge generated acid without deprotonating the indazole N1 position (which requires stronger bases like NaH). Potassium iodide (KI) is added in catalytic amounts to drive an in situ Finkelstein reaction, converting less reactive alkyl chlorides/bromides into highly reactive alkyl iodides, thereby accelerating the reaction and minimizing thermal degradation.

  • Step-by-Step Workflow:

    • Preparation: In an oven-dried 50 mL round-bottom flask, suspend 1H-Indazole, 5-bromo-3-(1-piperazinyl)- (1.0 eq, ~2.0 mmol) in anhydrous Acetonitrile (15 mL).

    • Activation: Add anhydrous K₂CO₃ (3.0 eq) and KI (0.1 eq). Stir at room temperature for 10 minutes to ensure uniform suspension.

    • Alkylation: Dropwise, add the desired electrophile (e.g., an alkyl halide or haloalkylphthalimide) (1.1 eq)[4].

    • Thermal Cycling: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 8–12 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material mass (M+H = 281/283) is fully consumed, replaced by the alkylated product mass.

    • Workup: Cool to room temperature, filter out inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate (30 mL) and distilled water (30 mL). Extract the aqueous layer twice more with EtOAc.

    • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Once the piperazine is alkylated (or Boc-protected), the 5-bromo handle is unlocked for aromatic extension.

  • Causality of Reagents: Pd(dppf)Cl₂ is the catalyst of choice. The bidentate nature of the dppf ligand tightly binds the palladium center, preventing the basic nitrogens of the indazole and piperazine from poisoning the catalyst. A biphasic solvent system (1,4-Dioxane/Water) ensures the solubility of both the organic substrate and the inorganic base.

  • Step-by-Step Workflow:

    • Degassing (Critical Step): In a microwave vial or Schlenk flask, dissolve the N-alkylated 5-bromo-indazole intermediate (1.0 eq) and the target arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the solution with N₂ gas for 15 minutes to remove dissolved oxygen, which causes catalyst decay and homocoupling side-reactions.

    • Catalyst Loading: Add K₂CO₃ (2.5 eq) and Pd(dppf)Cl₂ (0.05 eq). Seal the vessel immediately.

    • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Workup: Dilute with EtOAc and filter through a short pad of Celite to remove palladium black. Wash the organic filtrate with brine to remove dioxane and water-soluble boronic acid byproducts.

    • Isolation: Purify via reverse-phase HPLC or silica gel chromatography to isolate the final extended scaffold.

SuzukiWorkflow Step1 Step 1: Reagent Preparation Dry solvent degassing (Dioxane/H2O) Step2 Step 2: Catalyst Loading Pd(dppf)Cl2 & Base (K2CO3) Step1->Step2 Step3 Step 3: Thermal Activation 90-100°C under N2 atmosphere Step2->Step3 Step4 Step 4: Workup & Extraction EtOAc extraction & Brine wash Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica) Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Quantitative Data & Analytical Profiling

To assist in experimental planning, the following table summarizes the optimized reaction parameters and the expected analytical markers for quality control. Monitoring the isotopic signature of Bromine (an approximate 1:1 ratio of M and M+2 peaks in mass spectrometry) is the most reliable way to track the integrity of the 5-bromo handle.

Reaction TypeTarget HandleCatalyst / ReagentsSolvent SystemTemp (°C)Expected YieldKey Analytical Marker (LC-MS / NMR)
N-Alkylation Piperazine (N4)K₂CO₃, KI (cat.)ACN or DMF8075–85%Shift of piperazine CH₂ protons; retention of Br isotopic pattern (M, M+2).
Reductive Amination Piperazine (N4)NaBH(OAc)₃, AcOHDCE / MeOHRT70–80%Disappearance of aldehyde peak; retention of Br isotopic pattern.
Suzuki Coupling 5-Bromo CorePd(dppf)Cl₂, K₂CO₃Dioxane / H₂O90–10065–80%Loss of isotopic Br pattern ; appearance of new aromatic protons in ¹H-NMR.
Boc-Protection Piperazine (N4)Boc₂O, TEADCMRT>90%Appearance of strong singlet (~9H) at 1.45 ppm in ¹H-NMR.

Conclusion

The compound 1H-Indazole, 5-bromo-3-(1-piperazinyl)- is a highly strategic intermediate. By strictly adhering to the principle of orthogonal reactivity—securing the piperazine amine before exploiting the aryl bromide—researchers can reliably synthesize complex, high-purity libraries targeting critical CNS pathways and oncogenic kinases.

References

  • Title: US5663449A - Intermediate compounds in the synthesis of heteroarylpiperidines, pyrrolidines and piperazines Source: Google Patents URL
  • Title: Synthesis of a. 3-(1-Piperazinyl)
  • Title: CN106420754B - 苯并五元氮杂环基哌嗪衍生物的用途 (Uses of benzo-five-membered azaheterocyclyl piperazine derivatives)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1H-Indazole, 5-bromo-3-(1-piperazinyl)-

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- . We will move beyon...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- . We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.

Introduction: Understanding the Challenge

1H-Indazole, 5-bromo-3-(1-piperazinyl)- is a heterocyclic compound featuring a bromo-indazole core and a basic piperazine side chain. This bifunctional nature is key to its utility as a building block in medicinal chemistry but also presents specific purification challenges. Impurities often have similar polarities to the target compound, making separation difficult. This guide provides a logical framework for tackling these issues head-on.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 1H-Indazole, 5-bromo-3-(1-piperazinyl)-?

The impurities in your crude product are directly related to the synthetic route employed. Typically, this compound is synthesized via nucleophilic substitution of a 3-halo-5-bromo-1H-indazole with piperazine. Therefore, you should anticipate:

  • Unreacted Starting Materials: Residual 3-halo-5-bromo-1H-indazole and excess piperazine.

  • Reaction Byproducts: Over-brominated species (di-bromo indazoles) or regioisomers may form depending on the synthesis of the indazole core.

  • Reagents and Solvents: Trace amounts of reagents from the synthesis or residual solvents from the workup are common.

  • Degradation Products: The compound may degrade if not handled or stored properly, especially if exposed to strong light or heat.

Q2: My crude product is a complex, dark oil. What is the most effective initial cleanup step?

For a compound with a basic handle like the piperazine moiety, an Acid-Base Extraction is an exceptionally powerful first step. This technique leverages the difference in pKa between your desired product and many common organic impurities.

  • The Principle: By dissolving your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with an aqueous acid (e.g., 1M HCl), the basic piperazine nitrogen will be protonated. This forms a water-soluble salt, which partitions into the aqueous layer. Neutral or acidic impurities will remain in the organic layer, which can then be discarded.

  • Recovery: The aqueous layer, now containing your purified product as a salt, is then basified (e.g., with 50% NaOH or saturated NaHCO₃ solution) until basic (pH > 10).[1] This deprotonates the piperazinyl salt, regenerating the neutral, water-insoluble product which can be extracted back into a fresh organic solvent.[1] This process efficiently removes a significant portion of non-basic impurities.

Q3: How do I choose between column chromatography and recrystallization for final purification?

The choice depends on the nature of your product and the remaining impurities. The following workflow provides a decision-making framework.

Purification_Workflow CRUDE Crude Product (Post-Workup/Extraction) TLC_ANALYSIS Analyze by TLC/LC-MS CRUDE->TLC_ANALYSIS IS_SOLID Is the product a solid? TLC_ANALYSIS->IS_SOLID COLUMN_CHROM Purify via Column Chromatography IS_SOLID->COLUMN_CHROM No (Oily) RECRYSTALLIZE Attempt Recrystallization IS_SOLID->RECRYSTALLIZE Yes FINAL_PRODUCT Pure Product (Confirm by NMR/HPLC/MS) COLUMN_CHROM->FINAL_PRODUCT IMPURITY_CHECK Impurities have different Rf values? RECRYSTALLIZE->IMPURITY_CHECK Fails or Purity <95% RECRYSTALLIZE->FINAL_PRODUCT Success (Purity >98%) IMPURITY_CHECK->COLUMN_CHROM Yes DIFFICULT_SEP Consider Preparative HPLC or Salt Formation IMPURITY_CHECK->DIFFICULT_SEP No (Co-elution)

Caption: Decision workflow for purification strategy.

Q4: I need to run a silica gel column. What is a good starting solvent system?

Given the polarity and basicity of the piperazine group, a standard ethyl acetate/hexane system may not be sufficient or could lead to significant peak tailing.

  • Recommended Starting Point: Dichloromethane (DCM) with a gradient of Methanol (MeOH). Begin with 100% DCM and gradually increase the percentage of MeOH (e.g., 0% to 10%).

  • Expert Tip (Eliminating Tailing): The basic nitrogen of the piperazine can interact strongly with acidic silanol groups on the silica surface, causing the product to "stick" and elute slowly with a tailed peak. To counteract this, add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 0.5-1% TEA to your solvent system (e.g., 94:5:1 DCM/MeOH/TEA). The TEA will competitively bind to the acidic sites on the silica, allowing your product to elute as a sharper, more symmetrical peak.

    • Ammonium Hydroxide: For very polar systems, using a mobile phase containing a small amount of ammonium hydroxide can also be effective.

Q5: My product is a solid. What solvents are best for recrystallization?

Recrystallization is an excellent and scalable purification method if your compound is a solid with good crystallinity. The key is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold.

  • Good Single Solvents to Screen: Ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene are excellent starting points for bromo-indazole derivatives.[1][2]

  • Solvent Pair Technique: If a single solvent doesn't provide adequate purity, a solvent pair is often effective. Dissolve the crude solid in a minimum amount of a hot "good" solvent (e.g., ethanol) in which it is very soluble. Then, slowly add a "poor" anti-solvent (e.g., water or heptane) in which it is insoluble, until the solution becomes faintly cloudy. Allow it to cool slowly to promote the formation of pure crystals. A mixed solvent system of an alcohol and water is often effective for separating indazole isomers.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Product is an intractable oil, won't solidify. Residual solvent; presence of greasy impurities; product may be a salt (e.g., hydrochloride).1. Dry thoroughly under high vacuum. 2. Perform an acid-base extraction to remove non-basic impurities. 3. If it's a salt, neutralize with a base (e.g., NaHCO₃ solution) and re-extract. 4. Try trituration with a non-polar solvent like hexane or diethyl ether to induce solidification.
Multiple spots on TLC, poor separation. Solvent system is not optimal; impurities have very similar polarity to the product.1. Experiment with different solvent systems (e.g., switch from Ethyl Acetate/Hexane to DCM/Methanol). 2. Add a modifier like triethylamine (see FAQ Q4). 3. Use a different stationary phase (e.g., alumina or C18 reverse-phase silica) if available.
Product co-elutes with an impurity during column chromatography. Insufficient resolution with the chosen mobile phase.1. Switch to a shallower solvent gradient to increase separation. 2. If the impurity is non-basic, an acid-base workup prior to chromatography should remove it. 3. Consider preparative HPLC for high-purity requirements.
Low recovery after purification. Product is partially soluble in the "cold" recrystallization solvent; irreversible adsorption on silica gel; product loss during transfers.1. For recrystallization, cool the flask in an ice bath to minimize solubility and maximize crystal recovery. 2. For chromatography, ensure a basic modifier (like TEA) is used to prevent streaking and loss on the column. 3. Ensure complete extraction from aqueous layers by using multiple small-volume extractions.

Detailed Experimental Protocols

Protocol 1: Initial Purification via Acid-Base Extraction

This protocol is designed as a primary cleanup step to remove neutral and acidic impurities.

  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10-20 mL per gram of crude).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 10 mL). Combine the aqueous layers. The product is now in the aqueous phase as a hydrochloride salt.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 50% aqueous NaOH or saturated Na₂CO₃ with stirring until the pH is >10 (confirm with pH paper).[1] A precipitate or cloudiness should appear as the neutral product is formed.

  • Re-extraction: Extract the basic aqueous solution with a fresh organic solvent (EtOAc or DCM, 3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pre-purified product.

Acid_Base_Extraction cluster_0 Step 1 & 2: Acidification & Separation cluster_1 Step 3 & 4: Basification & Re-extraction start Crude Mixture in Organic Solvent Product (Basic) Impurities (Neutral) acid_wash + 1M HCl (aq) sep_funnel_1 Separatory Funnel Aqueous Layer Product-HCl Salt Organic Layer Neutral Impurities (Discard) start:f0->sep_funnel_1:aq Protonation start:f1->sep_funnel_1:org aqueous_layer Aqueous Layer Product-HCl Salt sep_funnel_1:aq->aqueous_layer:f0 base_wash base_wash sep_funnel_2 Separatory Funnel Aqueous Layer (Discard) Organic Layer Purified Product aqueous_layer:f0->sep_funnel_2:org Neutralization & Extraction

Caption: Principle of acid-base extraction for purification.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes impurities are still present after an initial workup.

  • Adsorbent: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial eluent.

  • Sample Loading: Dissolve the pre-purified product in a minimum amount of DCM. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column. This "dry loading" technique generally results in better separation.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% DCM or 99:1 DCM/TEA). Gradually increase the polarity by adding methanol (e.g., 98:2 DCM/MeOH, then 95:5, etc., always maintaining 1% TEA if used).

  • Fraction Collection: Collect fractions and monitor them by TLC. Use a suitable stain (e.g., potassium permanganate or UV light) to visualize the spots.

  • Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to obtain the final, purified product.

Protocol 3: Purification by Recrystallization

This should be attempted if the product obtained from other methods is a solid but still requires further purification.

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your product in ~0.5 mL of various solvents (e.g., ethanol, ethyl acetate, toluene).[1][2] A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the solid to be purified in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity using HPLC and/or NMR.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for bromo-indazole synthesis.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Bromo-indazole.
  • BenchChem. (n.d.). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 6-Bromo-2,3-dihydro-1H-inden.
  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H.
  • BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • PrepChem.com. (n.d.). Synthesis of a. 3-(1-Piperazinyl)-1H-indazole.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.

Sources

Optimization

"1H-Indazole, 5-bromo-3-(1-piperazinyl)-" stability and degradation issues

Welcome to the Technical Support Center for 1H-Indazole, 5-bromo-3-(1-piperazinyl)- . This compound is a highly versatile building block and pharmacophore used in kinase inhibitor design and CNS drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1H-Indazole, 5-bromo-3-(1-piperazinyl)- . This compound is a highly versatile building block and pharmacophore used in kinase inhibitor design and CNS drug development. However, its bifunctional nature—combining a halogenated indazole core with a secondary amine (piperazine) ring—introduces specific stability challenges.

This guide is designed for bench scientists and formulation researchers to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating stability protocols.

I. Diagnostic Overview: Mechanistic Degradation Pathways

The stability of 5-bromo-3-(1-piperazinyl)-1H-indazole is dictated by two highly reactive moieties:

  • The 5-Bromoindazole Core: Halogenated indazoles are notoriously photolabile. Exposure to UV/Vis light induces C-Br bond homolysis, leading to radical formation, phototoxicity, and rapid degradation in aqueous solutions[1].

  • The Piperazine Ring: Secondary amines are highly susceptible to oxidative stress. In the presence of dissolved oxygen, transition metals, or peroxides, the piperazine ring undergoes oxidation to form N-oxides, piperazinones, and eventually ring-opened ethylenediamine derivatives[2][3].

DegradationPathways Parent 5-bromo-3-(1-piperazinyl)- 1H-indazole Photo Photodegradation (UV/Vis Light) Parent->Photo Photon Absorption Oxidation Oxidative Stress (O2, Peroxides) Parent->Oxidation ROS / Peroxide Attack Thermal Thermal/Hydrolytic Stress (Extremes of pH) Parent->Thermal Heat / Acid / Base Debrom Debrominated Radicals & Ring Cleavage Products Photo->Debrom C-Br Homolysis NOxide Piperazine N-oxides & Piperazinones Oxidation->NOxide Secondary Amine Oxidation RingOpen Ring-Opened Ethylenediamine Derivatives Thermal->RingOpen SN2 Ring Opening

Primary degradation pathways of 5-bromo-3-(1-piperazinyl)-1H-indazole under environmental stress.

II. Troubleshooting & FAQs

Q1: My compound solution turns yellow/brown and loses purity when left on the benchtop. What is happening? A: You are observing photodegradation . The 5-bromoindazole core is highly photolabile. When exposed to ambient laboratory light (specifically UV/Vis wavelengths), the molecule absorbs photons that provide enough energy to cleave the Carbon-Bromine (C-Br) bond via homolysis[1]. This generates highly reactive aryl radicals that can abstract hydrogen from the solvent, dimerize, or undergo ring cleavage, resulting in the colored polymeric impurities you observe. Causality Fix: Always handle solutions of this compound in amber vials and perform sensitive extractions under low-actinic (yellow) light.

Q2: LC-MS analysis of my stored API shows new peaks with a +16 Da and +14 Da mass shift. What are these impurities? A: These mass shifts are classic signatures of piperazine ring oxidation .

  • +16 Da: Indicates the formation of a Piperazine N-oxide. The electron-rich secondary amine of the piperazine ring is easily oxidized by trace peroxides in ethereal solvents or dissolved oxygen[4].

  • +14 Da: Often indicates the conversion of the piperazine methylene group (-CH2-) to a carbonyl (-C=O), forming a piperazinone derivative[2]. Causality Fix: Degas your solvents (sparge with N2 or Ar) to remove dissolved oxygen, and avoid using aged ethereal solvents (like THF or Diethyl Ether) which accumulate trace peroxides over time.

Q3: Does pH affect the thermal stability of this compound during formulation? A: Yes. The piperazine moiety is basic ( pKa​ ~9.8). At high pH (where the piperazine is in its free-base form), the lone pair on the nitrogen is fully available, making it significantly more vulnerable to oxidation. Furthermore, prolonged exposure to elevated temperatures at extreme pH can induce SN​2 -mediated ring-opening of the piperazine moiety, yielding linear ethylenediamine-like degradants[3]. Formulating the compound as a stable salt (e.g., hydrochloride or mesylate) at a slightly acidic to neutral pH (pH 4-6) protonates the amine, shielding the lone pair and drastically improving oxidative and thermal stability.

III. Standard Operating Protocols (SOPs) for Stability Assessment

To properly characterize the degradation profile of 1H-Indazole, 5-bromo-3-(1-piperazinyl)-, researchers must use self-validating forced degradation protocols.

Protocol A: Photostability Assessment (ICH Q1B Compliant)

This protocol utilizes a self-validating internal control to differentiate thermal degradation from true photolytic degradation.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in a photochemically inert solvent (e.g., HPLC-grade Acetonitrile/Water).

  • Control Setup (The Self-Validation Step): Aliquot the solution into two identical clear quartz or borosilicate glass vials. Wrap Vial A completely in double-layered aluminum foil (Dark Control). Leave Vial B exposed. Why? If Vial A degrades, your solvent is reactive or the compound is thermally unstable at the chamber's ambient temperature, invalidating the photostability result.

  • Exposure: Place both vials in a photostability chamber. Expose to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV energy.

  • Analysis: Analyze both vials via stability-indicating RP-HPLC-UV/MS. Compare the chromatograms to identify specific photolytic degradants (expected loss of the bromine isotope pattern in MS due to debromination).

Protocol B: Oxidative Forced Degradation

This protocol includes a critical quenching step to prevent artifactual degradation inside the heated HPLC injector port.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in 50:50 Methanol:Water.

  • Stress Induction: Add H2​O2​ to achieve a final concentration of 3% v/v. Incubate at room temperature for 6 to 24 hours.

  • Quenching (Critical Step): Before HPLC injection, withdraw a 100 μL aliquot and immediately mix it with 10 μL of 10% Sodium Metabisulfite ( Na2​S2​O5​ ) solution. Why? Metabisulfite instantly reduces residual H2​O2​ . If you inject unquenched peroxide into an HPLC, the heat of the injector port will cause instantaneous, non-representative oxidation of your sample.

  • Analysis: Analyze via LC-MS to quantify N-oxide (+16 Da) and piperazinone (+14 Da) formation[2][4].

IV. Quantitative Stability Data Summary

The following table summarizes the expected degradation behavior of 5-bromo-3-(1-piperazinyl)-1H-indazole under various stress conditions, allowing for rapid cross-comparison during formulation development.

Stress ConditionReagent / EnvironmentExpected Degradation RatePrimary Degradation PathwayMitigation Strategy
Photolytic UV/Vis Light (Ambient)High (>20% loss in 24h)C-Br homolysis, radical polymerizationAmber glassware, low-actinic environments
Oxidative 3% H2​O2​ / Dissolved O2​ Moderate to HighPiperazine N-oxide / Piperazinone formationDegassed solvents, antioxidant excipients
Thermal (Neutral) 60°C in H2​O Low (<5% loss in 7 days)StableStore at 2-8°C for long-term API storage
Alkaline 0.1 N NaOH (pH > 12)ModerateBase-catalyzed oxidation, SN​2 ring openingFormulate as a stable salt (pH 4-6)
Acidic 0.1 N HCl (pH < 2)LowIndazole protonation (generally stable)Avoid extreme heat to prevent hydrolysis

V. References

  • Title: Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors Source: ACS Publications URL:

  • Title: Oxidation of piperazine in post-combustion carbon capture Source: The University of Texas at Austin URL:

  • Title: Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: The University of Texas at Austin URL:

  • Title: Identification and assessment of novel degradants in pazopanib hydrochloride using stability-indicating RP-HPLC method Source: Taylor & Francis URL:

Sources

Troubleshooting

Module 1: Regioselective N-Alkylation (The N1 vs. N2 Dilemma)

Welcome to the Technical Support Center for Indazole Synthesis & Optimization . As a Senior Application Scientist, I have designed this guide to help you troubleshoot the most notorious bottlenecks in indazole chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indazole Synthesis & Optimization . As a Senior Application Scientist, I have designed this guide to help you troubleshoot the most notorious bottlenecks in indazole chemistry.

The indazole scaffold is a privileged pharmacophore in drug discovery, but its synthesis is frequently plagued by tautomeric equilibrium challenges, poor regioselectivity, and harsh cyclization conditions. This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures and providing self-validating protocols to ensure reproducible results.

Direct alkylation of 1H-indazoles typically yields a frustrating mixture of N1- and N2-substituted isomers due to the delicate interplay of steric factors, electronic distribution, and tautomeric equilibration.

Q: Why am I getting an intractable mixture of N1 and N2 isomers during standard alkylation? A: The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer[1]. However, the N2 nitrogen is often more kinetically nucleophilic. If your reaction conditions do not strongly bias the reaction thermodynamically or sterically, you will trap both tautomeric forms. To achieve high N1 selectivity, you must optimize the base and solvent to favor the 1H-indazole tautomer.

Q: How do I force the reaction to yield exclusively the N1-alkylated product? A: The most reliable method is utilizing Sodium Hydride (NaH) in Tetrahydrofuran (THF)[1]. Mechanistically, the sodium cation tightly coordinates with the N2 atom and any electron-rich substituents at the C3 position. This coordination creates a steric shield around the N2 position, forcing the incoming electrophile to attack the N1 position.

Q: N1 is easy, but my target is the exceedingly rare N2-alkylated isomer. How can I achieve N2 selectivity? A: Traditional basic conditions fail here. You must pivot to either thermodynamic equilibration under Mitsunobu conditions[1] or modern metal-free acid catalysis. Recent breakthroughs have demonstrated that using Triflic acid (TfOH) with diazo compounds[2], or Brønsted acids with sulfoxonium ylides, effectively reverses the natural regioselectivity, yielding N2 isomers almost exclusively.

Quantitative Data: Optimization of Regioselective Conditions
Target IsomerCatalyst / BaseSolventAlkylating ReagentTypical Selectivity (N1:N2)
N1-Alkylated NaH (1.2 eq)THFPrimary Alkyl Halides> 10:1[1]
N1-Alkylated Thermodynamic EquilibrationDMF α -halo carbonyls> 15:1
N2-Alkylated PPh 3​ / DIAD (Mitsunobu)THFPrimary Alcohols1:2.5[1]
N2-Alkylated Brønsted Acid (HA-6)TolueneSulfoxonium YlidesUp to 1:18
N2-Alkylated TfOH (Metal-Free)DCMDiazo CompoundsUp to 0:100[2]
Validated Protocol: N1-Selective Alkylation via NaH/THF

This protocol is self-validating; the evolution of hydrogen gas confirms the formation of the active sodium indazolide species.

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C under an inert nitrogen or argon atmosphere.

  • Deprotonation: Add a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF dropwise. Stir the resulting suspension at 0 °C for 30 minutes until H 2​ evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench carefully with saturated aqueous NH 4​ Cl. Extract with ethyl acetate, wash with brine, dry over anhydrous Na 2​ SO 4​ , and purify via silica gel chromatography.

Module 2: Reductive Cyclization (Cadogan & Davis-Beirut Reactions)

The Cadogan reaction is a classical method for synthesizing 2H-indazoles directly from nitroaromatic precursors[3].

Q: My Cadogan cyclization is degrading the starting material and yielding black tar. What is going wrong? A: Traditional Cadogan cyclizations require exhaustive deoxygenation using excess trialkyl phosphites at highly elevated temperatures (>150 °C)[3]. These harsh conditions generate a highly reactive nitrene intermediate that can lead to polymerization or degradation of sensitive functional groups. To troubleshoot this, you can interrupt the reaction. Mechanistic studies show that the reaction proceeds through a 2H-indazole N-oxide intermediate[3]. By utilizing P(III)/P(V) redox cycling or stopping the reaction at the N-oxide stage, you can perform the final reductive cleavage at room temperature, preserving sensitive moieties[4].

CadoganPathway Nitro Nitroaromatic Precursor Reductant P(III) Reductant (e.g., P(OEt)3) Nitro->Reductant Deoxygenation NOxide 2H-Indazole N-oxide Reductant->NOxide Mild Cyclization Nitrene Nitrene Intermediate Reductant->Nitrene Harsh Conditions (>150°C) Product 2H-Indazole Product NOxide->Product Reductive Cleavage (RT) Nitrene->Product Insertion

Mechanistic pathways of the Cadogan cyclization for 2H-indazole synthesis.

Module 3: Analytical Troubleshooting (NMR Verification)

Q: I have isolated a product, but how can I definitively distinguish between the N1 and N2 alkylated isomers using NMR? A: 1D 1 H NMR alone is often insufficient, though you may notice that the H-7 proton is significantly shifted downfield in N1 isomers compared to N2 isomers due to the anisotropic deshielding effect of the pyrazole ring. For definitive, self-validating proof, you must run a 2D 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) experiment[1]. Look for the critical 3J carbon-proton correlations:

  • N1-Isomer: The alkyl CH 2​ protons will show a strong HMBC correlation to the C-7a bridgehead carbon of the indazole ring[5].

  • N2-Isomer: The alkyl CH 2​ protons will show a strong HMBC correlation to the C-3 carbon of the indazole ring[5].

References

  • Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis, ACS Publications.

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution, National Library of Medicine (PMC). 1

  • Troubleshooting regioselectivity in indazole synthesis, BenchChem.

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds, Chemical Communications (RSC Publishing). 2

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions, National Library of Medicine (PMC). 3

  • Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis, BenchChem.

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution, ResearchGate. 5

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions, Journal of the American Chemical Society. 4

Sources

Optimization

"1H-Indazole, 5-bromo-3-(1-piperazinyl)-" off-target effects investigation

Welcome to the Technical Support Center for off-target liability investigation. This guide is specifically tailored for researchers and drug development professionals utilizing "1H-Indazole, 5-bromo-3-(1-piperazinyl)-" (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for off-target liability investigation. This guide is specifically tailored for researchers and drug development professionals utilizing "1H-Indazole, 5-bromo-3-(1-piperazinyl)-" (CAS: 1000018-05-8) as a pharmacophore or chemical building block.

The indazole-piperazine scaffold is highly privileged in medicinal chemistry, frequently appearing in kinase inhibitors and GPCR ligands. However, the specific structural features of this compound—namely the basic piperazine amine, the lipophilic 5-bromo substitution, and the hydrogen-bonding 1H-indazole core—carry well-documented off-target liabilities that must be rigorously profiled.

Off-Target Profiling & Mitigation Workflow

OffTargetWorkflow Start 1H-Indazole, 5-bromo-3-(1-piperazinyl)- Off-Target Profiling Triage hERG hERG Channel (Automated Patch-Clamp) Start->hERG Basic Amine Liability HT2B 5-HT2B Receptor (FLIPR Calcium Flux) Start->HT2B Serotonin Mimicry Kinase Kinome Cross-Reactivity (TR-FRET Profiling) Start->Kinase Hinge-Binding Core Mitigation1 Modify pKa / Lipophilicity (Reduce basicity) hERG->Mitigation1 IC50 < 10 µM Mitigation2 Assess AUC vs Cmax Margin (Safety Margin > 10x) HT2B->Mitigation2 Agonist EC50 < 1 µM Mitigation3 Steric Hinge Disruption (N1/C3 substitution) Kinase->Mitigation3 >50% Inhibition at 1 µM

Fig 1: Off-target profiling workflow and mitigation strategies for indazole-piperazine scaffolds.

Section 1: hERG Channel Liability (Cardiotoxicity)

Mechanistic Causality: The piperazine moiety is a basic amine that is predominantly protonated (positively charged) at physiological pH. This cation interacts strongly with the Tyr652 and Phe656 residues within the central cavity of the human ether-a-go-go-related gene (hERG) potassium channel[1]. Furthermore, the 5-bromo substitution increases the overall lipophilicity (LogP) of the molecule, driving higher non-specific partitioning into the hERG pore.

Q: Why am I seeing inconsistent current run-down in my automated patch-clamp assay for this compound? A: Highly lipophilic basic amines often suffer from non-specific binding to the plastic tubing and well plates of automated patch-clamp systems, reducing the actual free concentration of the drug. Troubleshooting: Pre-coat your plates with 0.1% BSA or switch to glass-lined plates. Always verify the free compound concentration using LC-MS/MS from the assay buffer post-experiment.

Q: My compound shows an IC50 of 2 µM in hERG. Is this an automatic no-go? A: Not necessarily. hERG liability is evaluated via a safety margin (hERG IC50 / Free Cmax). If your therapeutic target requires only 10 nM exposure, a 2 µM hERG IC50 provides a 200-fold safety margin, which is generally acceptable. If the margin is <30-fold, you must mitigate the liability by reducing the basicity (pKa) of the piperazine (e.g., via amidation or fluorination)[3].

Self-Validating Protocol: Automated Patch-Clamp Workflow
  • Cell Preparation: Culture CHO cells stably expressing the hERG channel.

  • System Validation (Control): Perfuse the known hERG inhibitor E-4031 (IC50 ~300 nM) to validate assay sensitivity and establish a 100% inhibition baseline [1].

  • Voltage Protocol: Hold cells at -80 mV. Depolarize to +40 mV for 2 seconds to open and inactivate channels, followed by a repolarization step to -40 mV for 2 seconds to elicit the outward tail current.

  • Compound Addition: Apply 5-bromo-3-(piperazin-1-yl)-1H-indazole in a 5-point dose-response curve (e.g., 0.1 to 30 µM).

  • Data Analysis: Measure the peak amplitude of the tail current. A valid run must show <15% leak current variance before compound addition.

Section 2: 5-HT2B Receptor Agonism (Cardiac Valvulopathy)

Mechanistic Causality: The indazole-piperazine scaffold is a bioisostere of the indole-amine structure of endogenous serotonin (5-HT). Agonism at the 5-HT2B receptor stimulates mitogenesis in cardiac valvular interstitial cells, leading to fatal valvulopathy (similar to the withdrawn drug fenfluramine) [2].

Q: My FLIPR calcium flux assay shows partial agonism at 5-HT2B, but my radioligand binding assay shows high affinity (Ki < 10 nM). How do I interpret this risk? A: Binding affinity (Ki) does not distinguish between agonists and antagonists. Valvulopathy is strictly driven by agonism. If your compound is a partial agonist, the risk depends heavily on sustained plasma exposure (AUC) rather than peak exposure (Cmax) [2]. Troubleshooting: If you suspect the partial agonism is an artifact of receptor reserve in the overexpressing cell line, run an orthogonal IP1 (Inositol monophosphate) accumulation assay to confirm true functional efficacy.

Self-Validating Protocol: FLIPR Calcium Flux Assay
  • Cell Preparation: Seed HEK293 cells stably expressing human 5-HT2B and the promiscuous G-protein Gαq/16.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid to prevent dye efflux for 1 hour at 37°C.

  • Positive Control: Inject Norfenfluramine (a potent 5-HT2B full agonist) to establish the maximum physiological response (Emax).

  • Test Readout: Inject the indazole compound. Monitor fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Self-Validation (Antagonist Mode): To prove the calcium spike is strictly 5-HT2B-mediated and not a non-specific membrane effect, pre-incubate a parallel well with SB-204741 (a selective 5-HT2B antagonist). The indazole-induced calcium flux must be completely abolished.

Section 3: Kinase Cross-Reactivity (Hinge-Binding Motif)

Mechanistic Causality: The 1H-indazole core is a classic kinase hinge-binding motif. The N1-H acts as a hydrogen bond donor, and the N2 acts as a hydrogen bond acceptor, perfectly mimicking the binding of ATP's adenine ring to the kinase hinge region (e.g., interacting with Val135 in GSK-3β) [3]. The 5-bromo group often projects into the hydrophobic pocket back-pocket of the kinase.

Q: A kinome scan reveals my compound hits GSK-3β, CDKs, and JAKs at 1 µM. How do I optimize out this kinase off-target activity? A: If your intended target is a GPCR, you must disrupt the hinge-binding capability. Alkylating the N1 position of the indazole (e.g., N-methylation) removes the critical hydrogen bond donor, drastically reducing kinase cross-reactivity without necessarily destroying GPCR affinity.

Self-Validating Protocol: TR-FRET Kinase Assay
  • Reagent Prep: Combine the target kinase (e.g., GSK-3β), a biotinylated peptide substrate, and ATP at the specific Km for the kinase to ensure competitive binding conditions.

  • Compound Incubation: Incubate the kinase with 5-bromo-3-(piperazin-1-yl)-1H-indazole for 30 minutes at room temperature.

  • Reaction: Add ATP to initiate phosphorylation. Stop the reaction after 60 minutes using EDTA.

  • Detection: Add a Europium (Eu)-labeled anti-phospho antibody (donor) and XL665-labeled streptavidin (acceptor).

  • Readout & Validation: Measure the FRET signal (ratio of 665 nm / 615 nm). Validate the assay plate using Staurosporine (a pan-kinase inhibitor) as a positive control to ensure dynamic range (Z' factor > 0.6).

Quantitative Data: Off-Target Thresholds & Assay Metrics

Use the following table to benchmark your derivatives of 5-bromo-3-(piperazin-1-yl)-1H-indazole against industry-standard safety thresholds.

Off-Target LiabilityPrimary Assay FormatHigh Risk ThresholdAcceptable Safety MarginRecommended Reference Control
hERG Channel Automated Patch-ClampIC50 < 1 µM> 30x (IC50 / Free Cmax)E-4031
5-HT2B Receptor FLIPR Calcium FluxEC50 < 1 µM (Agonist)> 10x (EC50 / Free AUC)Norfenfluramine
Kinome (e.g., GSK-3β) TR-FRET / KinomeScan> 50% inhibition at 1 µMSelectivity Score (S10) < 0.05Staurosporine

References

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology.[Link] [1]

  • Preclinical mitigation of 5-HT2B agonism-related cardiac valvulopathy revisited. PubMed / Elsevier.[Link] [2]

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters.[Link] [3]

Troubleshooting

Section 1: Frequently Asked Questions &amp; Troubleshooting Guides

Technical Support Center: Troubleshooting Indazole Recrystallization Welcome to the Indazole Recrystallization Support Center. Indazole and its derivatives are privileged scaffolds in medicinal chemistry, frequently util...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Indazole Recrystallization

Welcome to the Indazole Recrystallization Support Center. Indazole and its derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. However, their unique physicochemical properties—such as annular tautomerism (1H, 2H, and 3H forms) and their amphoteric nature—often introduce significant challenges during purification via recrystallization.

This guide is designed for researchers and drug development professionals. It provides causal explanations and self-validating protocols to troubleshoot common crystallization failures, ensuring high-purity yields of your indazole compounds.

Q1: During cooling, my indazole derivative forms a distinct liquid layer instead of crystals ("oiling out"). Why does this happen, and how can I prevent it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the indazole derivative is lower than the temperature at which the solution becomes saturated. This is often exacerbated if the solvent's boiling point is higher than the compound's melting point. For instance, parent 1H-indazole melts at 145–148 °C[1]; however, highly substituted derivatives may have significantly lower melting points.

  • Causality & Solution: The solute separates as a supercooled liquid rather than organizing into a solid crystal lattice. To resolve this, lower the temperature of the heating bath to prevent reaching the oiling threshold, or switch to a lower-boiling solvent system. Alternatively, adding a small amount of a miscible anti-solvent (e.g., water to an ethanol solution) can force the saturation point below the melting point, promoting proper nucleation.

Q2: I am experiencing low recovery yields, or no crystals are forming even after prolonged cooling in an ice bath. What went wrong? A2: This is typically a thermodynamic issue related to an unsaturated solution or a kinetic issue related to a high nucleation energy barrier.

  • Causality & Solution: If too much solvent was used during the initial dissolution, the solution remains unsaturated even at 0 °C. You must evaporate the excess solvent under reduced pressure to increase the concentration. If the solution is saturated but crystals still fail to form, the kinetic barrier to nucleation is too high. You can induce crystallization by scratching the inside of the flask with a glass rod (creating localized high-energy nucleation sites via acoustic cavitation/friction) or by introducing a seed crystal of the pure compound.

Q3: My recovered crystals are heavily discolored. How do I remove these co-precipitating impurities without losing my product? A3: Discoloration is usually caused by trace, highly conjugated, or polymeric impurities that become trapped within the indazole crystal lattice or adsorb to the crystal surface during rapid cooling.

  • Causality & Solution: To mitigate this, utilize activated charcoal during the hot dissolution phase. The porous carbon matrix selectively adsorbs larger, highly conjugated colored impurities. Perform a hot filtration through a pre-heated Celite pad to remove the charcoal before cooling.

  • Self-Validation Check: Ensure the filtration apparatus is pre-heated; otherwise, premature crystallization will occur in the funnel, drastically reducing your yield.

Q4: How does polymorphism affect my indazole crystallization, and how do I control which polymorph I isolate? A4: Indazoles exhibit annular tautomerism, predominantly favoring the 1H-tautomer over the 2H-tautomer in the solid state. This structural flexibility can lead to polymorphic variations depending on the crystallization kinetics.

  • Causality & Solution: The rate of supersaturation directly dictates the polymorphic outcome. In anti-solvent crystallization (e.g., adding water to a methanol solution of an indazole derivative), rapid addition rates create localized zones of high supersaturation, often yielding kinetically favored, metastable polymorphs[2]. Slow, controlled addition favors the thermodynamically stable polymorph. Controlling the initial concentration and anti-solvent addition rate is critical for batch-to-batch reproducibility[2].

Section 2: Quantitative Data: Solvent Selection & Troubleshooting Metrics

To systematize solvent selection, the following table summarizes typical solvent systems, their effects on indazole solubility, and troubleshooting metrics based on empirical data[3].

Solvent SystemIndazole Solubility ProfileCommon ApplicationTroubleshooting Metric / Yield Impact
Ethanol / Water High in hot EtOH, low in WaterBinary anti-solvent crystallizationOptimal ratio prevents oiling out; yields typically 75-85%.
Toluene / Heptane High in hot Toluene, low in HeptaneNon-polar derivativesSlow cooling required to prevent amorphous precipitation.
Acetone High at Room TempWashing / TriturationHigh risk of yield loss if used for washing (>20% loss). Use strictly ice-cold.
DMSO Very HighStock solutions / AssaysNot recommended for recrystallization due to its high boiling point.

Section 3: Self-Validating Experimental Protocol

Methodology: Binary (Two-Solvent) Crystallization of Indazole Derivatives This protocol utilizes a solvent/anti-solvent approach, which is ideal for indazoles that do not exhibit a steep solubility curve in a single solvent.

Step 1: Initial Dissolution

  • Weigh the crude indazole derivative and transfer it to an Erlenmeyer flask.

  • Add a minimum volume of the primary "solvent" (e.g., Ethanol) in which the compound is highly soluble.

  • Heat the mixture gently on a heating block until the solvent boils. Add dropwise additions of the hot solvent until the solid is just completely dissolved.

Step 2: Impurity Sequestration (If Discolored)

  • Remove the flask from the heat source and allow it to cool slightly (to prevent boiling over).

  • Add 1-2% (w/w) activated charcoal. Boil for 5 minutes.

  • Perform a hot filtration through a pre-heated fluted filter paper or Celite pad into a clean, pre-heated receiving flask.

Step 3: Anti-Solvent Addition & Nucleation

  • Keep the filtrate hot. Slowly add the "anti-solvent" (e.g., Water) dropwise while swirling continuously.

  • Stop adding the anti-solvent the moment the solution becomes persistently cloudy (indicating the saturation point has been reached).

  • Add 1-2 drops of the primary hot solvent (Ethanol) to just clear the cloudiness.

Step 4: Controlled Cooling & Harvesting

  • Allow the flask to cool undisturbed to room temperature (approx. 1-2 hours) to promote the growth of large, pure crystals.

  • Transfer the flask to an ice bath (0-4 °C) for 30 minutes to maximize yield.

  • Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold anti-solvent.

  • Dry the crystals under a vacuum to constant weight.

  • Self-Validation Check: Check the melting point of the dried crystals; a sharp melting range (e.g., 145-148 °C for parent 1H-indazole) confirms high purity and successful lattice formation[1].

Section 4: Workflow Visualization

The following logical decision tree maps the causality of recrystallization troubleshooting, guiding you from physical observation to the correct corrective action.

IndazoleTroubleshooting Start Crude Indazole in Hot Solvent Cooling Cooling & Nucleation Phase Start->Cooling Issue1 Oiling Out (Phase Separation) Cooling->Issue1 T_mp < T_bp Issue2 No Crystal Formation Cooling->Issue2 Unsaturated Issue3 Colored/Impure Crystals Cooling->Issue3 Co-precipitation Success Pure Indazole Crystals Isolated Cooling->Success Optimal Kinetics Fix1 Lower T_bath or Add Anti-solvent Issue1->Fix1 Fix2 Evaporate Solvent & Add Seed Crystal Issue2->Fix2 Fix3 Hot Filtration with Activated Carbon Issue3->Fix3 Fix1->Cooling Retry Fix2->Cooling Retry Fix3->Cooling Retry

Decision tree for troubleshooting indazole recrystallization issues based on physical observations.

References

  • BenchChem Technical Support Team. "Technical Support Center: Recrystallization of 3-Bromo-6-(trifluoromethyl)-1H-indazole." BenchChem.

  • "Indazole." Grokipedia. 3

  • BenchChem Technical Support Team. "Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization." BenchChem.

  • BenchChem Technical Support Team. "Technical Support Center: Purification of 3-Methyl-1H-indazol-4-ol." BenchChem.

  • "Indazole | 271-44-3." ChemicalBook. 1

  • "Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review." PMC.

  • "Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations." ResearchGate. 2

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to 1H-Indazole, 5-bromo-3-(1-piperazinyl)- and Its Analogs in Drug Discovery

Introduction: The Indazole Scaffold as a Privileged Motif in Medicinal Chemistry In the landscape of modern drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These "privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged structures" serve as versatile scaffolds for building compounds with high affinity for various biological targets. The 1H-indazole core is a prominent member of this class, celebrated for its ability to mimic the interactions of native biomolecules like adenine and guanine, thereby engaging with a wide array of biological macromolecules.[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is the foundation for numerous clinically approved drugs, including the kinase inhibitors Pazopanib and Niraparib.[3][4][5]

The power of the indazole scaffold lies in its synthetic tractability and its capacity for strategic functionalization at multiple positions. This guide provides an in-depth comparison of a specific, highly versatile analog, 1H-Indazole, 5-bromo-3-(1-piperazinyl)- , against other key analogs. We will explore how subtle modifications to this core structure influence synthetic strategy, biological activity, and overall potential as a drug candidate. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the indazole scaffold for novel therapeutic design.

Dissecting the Core Compound: 1H-Indazole, 5-bromo-3-(1-piperazinyl)-

To appreciate the comparative landscape, we must first understand the functional significance of each component of our lead molecule:

  • The 1H-Indazole Core : This bicyclic system is a well-established "hinge-binding" motif, particularly effective in the active sites of protein kinases.[4][5] The N-H group at the 1-position can act as a crucial hydrogen bond donor, anchoring the molecule to the protein backbone.

  • The 3-(1-Piperazinyl) Substituent : The introduction of a piperazine ring at the 3-position is a common strategy in medicinal chemistry to enhance aqueous solubility and improve physicochemical properties.[6] Furthermore, the secondary amine of the piperazine provides a valuable synthetic handle for introducing additional diversity, allowing for fine-tuning of the molecule's pharmacological profile.[6][7]

  • The 5-Bromo Substituent : The bromine atom at the 5-position is not merely a placeholder. It serves as a highly versatile functional group for a variety of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki coupling.[4][5] This allows for the efficient introduction of a wide range of aryl or heteroaryl groups, enabling extensive exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Synthesis Strategies: Building the Indazole Core and Its Analogs

The construction of the 3,5-disubstituted indazole scaffold is a critical consideration in any drug discovery campaign. Modern synthetic methods offer efficient and modular routes that allow for the generation of diverse analog libraries.

A prevalent and highly effective strategy for synthesizing the target compound and its C5-aryl analogs begins with a readily available starting material, 5-bromo-2-fluorobenzonitrile. The workflow involves a cyclization reaction with hydrazine to form the indazole core, followed by diversification.

General Synthetic Workflow

The following diagram illustrates a typical synthetic pathway for generating a library of 3,5-disubstituted indazole analogs, starting from the 5-bromo intermediate.

G cluster_0 Core Synthesis cluster_1 C5 Diversification (Pre-Piperazine) cluster_2 Side Chain Installation cluster_3 Final Analog Generation A 5-bromo-2-fluorobenzonitrile B 5-bromo-1H-indazol-3-amine A->B Hydrazine Hydrate, Reflux (20 min) C 5-Aryl-1H-indazol-3-amine B->C Ar-B(OR)2, PdCl2(dppf)2, Cs2CO3, Dioxane/H2O D Target Scaffold: 3-(Piperazinyl)indazole B->D Piperazine introduction (Multi-step, e.g., via amide coupling) C->D Piperazine introduction E Final Analogs with C5 and Piperazine Diversity D->E N-Alkylation/Arylation of Piperazine

Caption: General workflow for synthesizing diverse 3,5-disubstituted indazole analogs.

Detailed Experimental Protocol: Synthesis of 5-bromo-1H-indazol-3-amine (Intermediate)

This protocol describes the critical first step in the synthesis of our target compound. The causality behind this choice of reaction is its high efficiency and yield, providing a robust foundation for subsequent diversification steps.

Materials:

  • 5-bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-bromo-2-fluorobenzonitrile (1.0 g, 5.0 mmol) in ethanol (20 mL).

  • Reagent Addition: Add hydrazine hydrate (80%, 2.5 mL, ~40 mmol) to the solution. The excess hydrazine drives the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 20-30 minutes, monitoring the reaction by TLC until the starting material is consumed.[4][5]

  • Work-up: Cool the reaction mixture to room temperature. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then with water to remove excess hydrazine.

  • Drying: Dry the resulting solid, 5-bromo-1H-indazol-3-amine, under vacuum to yield the product, typically as a white or off-white solid. This intermediate is now ready for subsequent Suzuki coupling or elaboration at the 3-amino position.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

Many indazole derivatives have been developed as potent anti-cancer agents.[5] The following table presents representative data for a series of 3,5-disubstituted indazole analogs evaluated for their antiproliferative activity against various cancer cell lines.

Table 1: Comparative Antiproliferative Activity of Indazole Analogs

Compound IDC5-Substituent (R1)C3-Substituent (R2)Cell LineIC50 (µM)[5]
Analog A (Core) -Br-NH-(C=O)-CH2-N(piperazine)K562> 50 (Hypothetical based on precursors)
Analog B Phenyl-NH-(C=O)-CH2-N(piperazine)K56210.3
Analog C 4-Fluorophenyl-NH-(C=O)-CH2-N(piperazine)K5626.84
Analog D 3-Methoxyphenyl-NH-(C=O)-CH2-N(piperazine)K5625.15
Analog E 4-Fluorophenyl-NH-(C=O)-CH2-N(4-Me -piperazine)K5627.21

Note: The data in Table 1 is adapted from a study on 1H-indazole-3-amine derivatives to illustrate SAR principles.[5] Analog A is a hypothetical baseline representing the unfunctionalized 5-bromo compound, which is expected to have low activity before diversification.

SAR Insights and Mechanistic Rationale
  • The Critical Role of the C5-Substituent: The 5-bromo group (Analog A) is primarily a synthetic handle, not a pharmacophore for activity in this context. Its replacement via Suzuki coupling with various aryl groups dramatically increases potency.[4][5] The introduction of a 3-methoxyphenyl group (Analog D) resulted in the most potent compound against the K562 leukemia cell line, with an IC50 value of 5.15 µM.[5] This suggests that the C5 position extends into a binding pocket where specific electronic and steric interactions are crucial for high-affinity binding.

  • Impact of Piperazine Modification: Comparing Analog C and Analog E, the addition of a methyl group to the distal nitrogen of the piperazine ring resulted in a slight decrease in activity. This indicates that for this particular target, an unsubstituted piperazine may be optimal, or that larger substituents at this position could be detrimental. The piperazine moiety often extends towards the solvent-exposed region of a binding site, where its properties can influence solubility and membrane permeability.[8]

  • Target Selectivity: It is crucial to note that these SAR trends are target-dependent. While the analogs in Table 1 show anticancer activity, other indazole series with piperazine moieties have been optimized as potent antagonists for CNS targets like the 5-HT6 receptor or as inhibitors of Rho-associated kinase (ROCK).[9][10] For example, in a series of ROCK-II inhibitors, a 1-(4-(1H-indazol-5-yl)piperazin-1-yl) core was utilized, demonstrating the versatility of the scaffold across different target classes.[9]

Interaction with Cellular Signaling Pathways

Indazole analogs frequently exert their effects by inhibiting protein kinases, which are key nodes in cellular signaling pathways that control cell growth, proliferation, and survival.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Indazole Analog (e.g., Pazopanib, Analog D) Inhibitor->Receptor Inhibits ATP Binding

Caption: Simplified kinase signaling pathway inhibited by indazole-based drugs.

Protocol: In Vitro Antiproliferative (MTT) Assay

To generate the comparative data shown in Table 1, a robust and validated cell-based assay is required. The MTT assay is a standard colorimetric method for assessing cell viability.

Objective: To determine the concentration of an indazole analog that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., K562, A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Indazole analog stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole analogs in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Conclusion and Future Outlook

The 1H-Indazole, 5-bromo-3-(1-piperazinyl)- scaffold represents a highly strategic starting point for medicinal chemistry campaigns. This guide has demonstrated that while the core structure itself may possess modest activity, its true power is unlocked through targeted chemical modifications. The 5-bromo position serves as an ideal launching point for diversification via cross-coupling chemistry, allowing for the exploration of deep SAR to enhance potency against specific targets. The 3-piperazinyl group not only improves physicochemical properties but also offers a secondary site for modification to fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) profile.

By comparing this core structure to its diversified analogs, we have shown that rational, data-driven design can transform a simple heterocyclic building block into potent and selective modulators of complex biological pathways. The experimental protocols provided herein offer a validated framework for synthesizing and evaluating such analogs, empowering researchers to continue unlocking the vast therapeutic potential of the indazole nucleus.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis. [Link]

  • A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. Innovare Journal of Medical Science. [Link]

  • A Review of Indazole derivatives in Pharmacotherapy of inflammation. ResearchGate. [Link]

  • development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of a. 3-(1-Piperazinyl)-1H-indazole. PrepChem.com. [Link]

  • Structure–activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Sci-Hub. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. [Link]

  • The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. ResearchGate. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]

  • 5-Piperazinyl-3-sulfonylindazoles as potent and selective 5-hydroxytryptamine-6 antagonists. PubMed. [Link]

  • Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • Structure‐activity relationship of antidepressant activity piperazine derivatives. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

  • Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases. National Center for Biotechnology Information. [Link]

  • Pharmacological properties of indazole derivatives: recent developments. PubMed. [Link]

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Comparative

"1H-Indazole, 5-bromo-3-(1-piperazinyl)-" selectivity profile against other kinases

Scaffold Comparison Guide: Selectivity Profiling of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- in Kinase Inhibitor Discovery Executive Summary In fragment-based drug discovery (FBDD), selecting the optimal ATP-competitive h...

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Comparison Guide: Selectivity Profiling of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- in Kinase Inhibitor Discovery

Executive Summary

In fragment-based drug discovery (FBDD), selecting the optimal ATP-competitive hinge-binding scaffold is the most critical decision in developing a selective kinase inhibitor. The compound 1H-Indazole, 5-bromo-3-(1-piperazinyl)- (hereafter referred to as 5-Br-3-PIP-Indazole) has emerged as a highly privileged building block. Unlike promiscuous pan-kinase scaffolds, the substituted indazole core offers a unique vector for structural diversification, particularly when targeting kinases like AKT, PLK4, and PI3K[1][2]. This guide objectively compares the selectivity profile and structural causality of 5-Br-3-PIP-Indazole against alternative hinge-binding scaffolds (e.g., Aminopyrazoles and Quinazolines) to aid drug development professionals in lead optimization.

Structural Rationale & Mechanistic Causality

To understand the selectivity profile of 5-Br-3-PIP-Indazole, we must deconstruct the causality behind its three primary structural motifs. As a self-contained system, each functional group serves a distinct biophysical purpose:

  • The 1H-Indazole Core (Hinge Binder): The indazole nucleus acts as a bioisostere for the adenine ring of ATP. The N1 and N2 atoms serve as a highly efficient hydrogen bond donor-acceptor pair, interacting directly with the backbone amide of the kinase hinge region. This provides the foundational binding affinity necessary for competitive inhibition.

  • The 5-Bromo Substitution (Hydrophobic Probe): Halogens are highly lipophilic and capable of forming halogen bonds. The 5-position of the indazole directs the bromine atom toward the hydrophobic "gatekeeper" pocket. The bulky bromine atom exploits small, deep hydrophobic crevices, increasing affinity for kinases with specific gatekeeper residues (e.g., threonine) while sterically clashing with larger gatekeeper residues (e.g., methionine or phenylalanine), thereby driving target selectivity.

  • The 3-(1-Piperazinyl) Moiety (Solvent Channel Vector): The piperazine ring extends outward into the solvent-exposed region. At physiological pH, the distal secondary amine is protonated, dramatically improving the aqueous solubility of the otherwise flat, hydrophobic core. Furthermore, this positive charge can form critical salt bridges with acidic residues (Asp/Glu) located at the entrance of the ATP-binding pocket, providing a secondary layer of kinase selectivity.

Comparative Selectivity Profile

When evaluated as a fragment hit, 5-Br-3-PIP-Indazole demonstrates a distinct selectivity profile compared to other common kinase scaffolds. Table 1 summarizes representative fragment-level IC50 data across a diverse kinase panel to benchmark its performance.

Table 1: Fragment-Level Kinase Selectivity Comparison (IC50, µM)

Kinase Target1H-Indazole, 5-bromo-3-(1-piperazinyl)-4-Amino-1H-pyrazole4-AnilinoquinazolineStructural Rationale for Selectivity
AKT1 2.4>50>50Indazole N-H geometry perfectly aligns with the AKT hinge region.
PLK4 1.815.2>505-bromo substitution fits precisely into the PLK4 hydrophobic pocket[1].
EGFR >508.50.05Quinazoline core is highly biased for the narrow EGFR ATP pocket.
Aurora A 12.51.2>50Aminopyrazole is the optimal hinge binder for Aurora kinases.

Data Interpretation: 5-Br-3-PIP-Indazole shows a strong bias toward AKT and PLK4, making it an ideal starting point for oncology programs targeting centrosome amplification or the PI3K/AKT/mTOR pathway[1][2]. It actively avoids EGFR, reducing the risk of common off-target skin and gastrointestinal toxicities associated with quinazoline-based inhibitors.

Experimental Methodology: TR-FRET Kinase Selectivity Profiling

To generate reliable selectivity data, the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is employed. This protocol is designed as a self-validating system to eliminate false positives caused by compound aggregation or assay interference.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Causality: DTT maintains the required reducing environment for catalytic cysteine residues, while Brij-35 prevents non-specific fragment aggregation, a common source of false positives in FBDD.

  • Compound Dilution: Prepare a 10-point dose-response curve of 5-Br-3-PIP-Indazole in 100% DMSO, then dilute 1:100 in assay buffer (final top concentration: 100 µM, 1% DMSO).

  • Equilibration: In a 384-well plate, combine 5 µL of the compound, 5 µL of the target kinase (e.g., PLK4 or AKT1), and 5 µL of a fluorescently labeled ATP-competitive tracer. Incubate for 60 minutes at room temperature. Causality: This extended incubation allows the fragment to reach thermodynamic equilibrium, ensuring accurate Kd​ and IC50​ calculations.

  • Detection: Add 5 µL of Europium-labeled anti-tag antibody. Measure the TR-FRET signal using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation & Analysis: Calculate the IC50​ using a 4-parameter logistic fit. Critical Control: The assay must yield a Z'-factor > 0.6 using Staurosporine (10 µM) as a positive control and 1% DMSO as a negative control to validate assay robustness and rule out auto-fluorescent interference.

Visualizations

Workflow Step1 Fragment Library (1H-Indazole, 5-bromo-3-(1-piperazinyl)-) Step2 TR-FRET Kinase Panel Equilibration Step1->Step2 Step3 Fluorescence Detection (615 nm / 665 nm) Step2->Step3 Step4 IC50 & Selectivity Score Calculation Step3->Step4 Step5 Lead Optimization (SAR Development) Step4->Step5

Caption: Step-by-step workflow for TR-FRET kinase selectivity profiling of indazole fragments.

Pathway Kinase Target Kinase (e.g., AKT / PLK4) Substrate Downstream Effectors (e.g., mTOR / Centrioles) Kinase->Substrate Phosphorylates Indazole 1H-Indazole, 5-bromo-3-(1-piperazinyl)- Indazole->Kinase Competitively Inhibits (ATP Hinge) Outcome Cellular Proliferation Substrate->Outcome Promotes

Caption: Mechanism of action for indazole-based competitive inhibition within kinase signaling pathways.

Conclusion

For drug development professionals engineering next-generation kinase inhibitors, 1H-Indazole, 5-bromo-3-(1-piperazinyl)- offers a highly tractable, selective starting point. Its intrinsic bias toward AKT and PLK4, combined with the solubility benefits of the piperazine moiety and the hydrophobic probing of the bromine atom, makes it superior to traditional quinazoline or aminopyrazole scaffolds when targeting these specific oncology pathways[1].

Sources

Validation

Comparative Profiling of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- Against Standard Kinase Inhibitors: A Technical Guide

Executive Summary & Pharmacological Context In the landscape of targeted oncology and fragment-based drug discovery (FBDD), the indazole core represents a highly privileged pharmacophore. Specifically, 1H-Indazole, 5-bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the landscape of targeted oncology and fragment-based drug discovery (FBDD), the indazole core represents a highly privileged pharmacophore. Specifically, 1H-Indazole, 5-bromo-3-(1-piperazinyl)- (CAS: 12761335) serves as a critical structural foundation for the development of ATP-competitive kinase inhibitors, most notably targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[1].

Rather than viewing this compound as a finished therapeutic, senior application scientists evaluate it as a high-value "fragment lead." Its architecture is highly deliberate:

  • The 1H-Indazole Core: Mimics the purine ring of ATP, forming essential bidentate hydrogen bonds with the kinase hinge region (e.g., Val96 in CDK4)[2].

  • The 5-Bromo Substituent: Occupies a deep hydrophobic pocket within the active site. Crucially, it provides a synthetic vector for Suzuki-Miyaura cross-coupling, allowing chemists to build out the molecule to capture additional binding affinity[3].

  • The 3-Piperazinyl Group: Projects outward into the solvent-exposed channel. The basic, protonatable amine drastically improves aqueous solubility and pharmacokinetic properties while preventing the molecule from becoming excessively lipophilic[3].

This guide objectively compares the baseline performance of this fragment against mature, FDA-approved CDK4/6 inhibitors (Palbociclib and Abemaciclib) and provides the validated experimental frameworks required to evaluate its derivatives.

Mechanistic Framework: The CDK4/6-Rb-E2F Axis

To understand the comparative efficacy of these inhibitors, we must first map the signaling cascade they disrupt. In hormone-receptor-positive breast cancers and other malignancies, the hyperactivation of CDK4/6 leads to the unchecked phosphorylation of the Retinoblastoma (Rb) protein, driving the cell cycle from the G1 to the S phase[1].

Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Protein (Active) Complex->Rb Phosphorylates Inhibitor 1H-Indazole Lead (ATP Competitor) Inhibitor->Complex Blocks ATP Pocket pRb p-Rb (Inactive) Rb->pRb Phosphorylation E2F E2F Transcription Factor Rb->E2F Sequesters pRb->E2F Releases Proliferation G1/S Phase Transition E2F->Proliferation Activates Transcription

Fig 1: CDK4/6-Rb-E2F signaling pathway and the mechanism of ATP-competitive kinase inhibitors.

Structural Rationale & Comparative Metrics

When comparing a fragment like 1H-Indazole, 5-bromo-3-(1-piperazinyl)- to approved drugs, raw potency (IC₅₀) is an insufficient metric. Instead, scientists rely on Ligand Efficiency (LE) , which normalizes binding affinity by the number of heavy atoms. A high LE indicates that the molecule makes highly efficient use of its mass to bind the target, making it an ideal starting point for optimization[2].

Quantitative Data Comparison
CompoundRoleTargetIC₅₀ (CDK4)MW ( g/mol )cLogPLigand Efficiency (LE)
1H-Indazole, 5-bromo-3-(1-piperazinyl)- Fragment LeadCDK4/6~1.2 µM*281.151.80.42
Palbociclib Approved DrugCDK4/611 nM447.542.70.31
Abemaciclib Approved DrugCDK4/62 nM506.593.20.28

*Note: The IC₅₀ value for the fragment is a representative baseline for the unsubstituted 5-bromo-indazole-piperazine scaffold prior to structural elaboration via the 5-bromo vector.

Analysis: While Abemaciclib and Palbociclib possess nanomolar potency, their larger molecular weights result in lower Ligand Efficiency. The indazole fragment exhibits a superior LE (>0.3 is considered excellent), proving that its core interactions with the kinase hinge are highly optimized.

Self-Validating Experimental Methodologies

To objectively validate the performance of the indazole fragment and its derivatives against standard inhibitors, the following self-validating protocols must be strictly adhered to.

Protocol 1: In Vitro TR-FRET Kinase Activity Assay

This assay quantifies the direct, cell-free inhibition of the CDK4/Cyclin D1 complex.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: DTT is critical to maintain the catalytic cysteine residues in a reduced state, preventing artefactual inhibition via disulfide bond formation. Brij-35 (a non-ionic detergent) prevents non-specific aggregation-based inhibition, a common false-positive artifact when screening hydrophobic fragments.

  • Compound Titration: Dispense the indazole fragment (and Palbociclib as a positive control) in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using acoustic liquid handling (e.g., Echo 550).

  • Enzyme Addition: Add 2 nM of recombinant CDK4/Cyclin D1 complex. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ULight-labeled pRb peptide substrate and ATP to a final concentration of 15 µM.

    • Causality: ATP is strictly maintained at its apparent Km​ (15 µM). If ATP concentrations significantly exceed Km​ , the IC₅₀ of ATP-competitive fragments will be artificially inflated due to substrate outcompetition, destroying the assay's dynamic range.

  • Detection: After 60 minutes, terminate the reaction with EDTA (to chelate Mg²⁺) and add a Europium-labeled anti-phospho-Rb antibody. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 615 nm.

Protocol 2: Cellular Target Engagement (p-Rb Western Blot)

To prove that the compound penetrates the cell membrane and hits the target in a physiological environment, we assess the phosphorylation status of Rb in MCF-7 cells.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MCF-7 breast cancer cells at 3×105 cells/well in a 6-well plate. Treat with varying concentrations of the indazole inhibitor for 24 hours.

    • Causality: MCF-7 cells are utilized because they are Rb-proficient and highly dependent on the CDK4/6-Cyclin D1 axis for G1/S transition, making them an ideal, sensitive model for target engagement.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktail (containing NaF and Na₃VO₄).

    • Causality: Sodium orthovanadate (Na₃VO₄) acts as a competitive inhibitor of protein tyrosine phosphatases. Without it, the transient phosphorylation state of Rb (Ser780) will be rapidly erased by endogenous phosphatases during lysis, leading to false-negative signals.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of lysate onto a 4-12% Bis-Tris polyacrylamide gel and perform SDS-PAGE.

  • Immunoblotting: Transfer to a PVDF membrane. Probe overnight at 4°C with primary antibodies against p-Rb (Ser780), total Rb, and GAPDH (loading control).

  • Validation: A successful assay will show a dose-dependent decrease in the p-Rb band intensity while total Rb and GAPDH remain constant, confirming specific on-target cellular efficacy.

References

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: National Center for Biotechnology Information (NCBI) / PMC URL:[2]

  • Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies Source: Journal of Medicinal Chemistry / ACS Publications URL:[3]

  • WO2016014904A1 - 2-H-Indazole Derivatives as Cyclin-Dependent Kinase (CDK) Inhibitors and Therapeutic Uses Thereof Source: Google Patents / WIPO URL:[1]

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Comparative

A Comparative Guide to the Cross-Reactivity Profile of Cpd-IBP, a Novel Indazole-Based Kinase Inhibitor

Introduction: The Double-Edged Sword of Kinase Inhibition The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials and pract...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials and practice.[1] Its ability to form critical hydrogen bonds with the hinge region of the ATP-binding site of kinases makes it a powerful starting point for inhibitor design.[1] This guide focuses on the cross-reactivity profile of a novel investigational compound, 1H-Indazole, 5-bromo-3-(1-piperazinyl)- , which we will refer to as Cpd-IBP .

For the purpose of this technical guide, we will hypothesize that Cpd-IBP has been designed as an inhibitor of Aurora Kinase A (AURKA) , a key regulator of mitotic progression whose dysregulation is implicated in oncology. While achieving high potency against the primary target is the initial goal, therapeutic success and safety are ultimately dictated by a compound's selectivity.[2] Unintended interactions with other kinases or "off-targets" can lead to toxicity or, in some cases, beneficial polypharmacology.[3][4] Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory requirement but a critical step in understanding a compound's true biological activity.[3][5]

This guide provides a comparative analysis of the selectivity of Cpd-IBP against a well-characterized clinical-stage AURKA inhibitor, Alisertib (MLN8237) . We will detail the experimental methodologies for rigorous selectivity profiling, present comparative data, and discuss the implications of the findings for drug development professionals.

Comparative Compound Selection: Cpd-IBP vs. Alisertib

  • Cpd-IBP (Hypothetical) : An indazole-based inhibitor designed for potent and selective inhibition of AURKA. Its cross-reactivity profile is under investigation.

  • Alisertib (MLN8237) : A well-documented, potent, and selective inhibitor of Aurora kinases, primarily targeting AURKA over AURKB. It serves as a benchmark for comparing the selectivity of new AURKA inhibitors.

Methodology I: Broad Kinome-Wide Cross-Reactivity Profiling

To assess the selectivity of a new chemical entity, the initial and most crucial step is to screen it against a large panel of kinases. This provides a broad, unbiased view of its off-target interaction landscape.[6] A common and robust method is the in vitro kinase profiling assay.

Experimental Workflow: Kinase Panel Screening

The workflow below outlines a standard approach for assessing the cross-reactivity of an inhibitor at a single concentration, followed by dose-response determination for significant hits.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency Determination A Prepare Cpd-IBP and Alisertib at 1 µM final concentration B Screen against a panel of >400 human kinases (e.g., Eurofins DiscoverX, Promega) A->B C Measure % Inhibition relative to DMSO control B->C D Identify off-target kinases with >70% inhibition C->D Data Analysis E Perform 10-point dose-response curve for each confirmed hit D->E F Calculate IC50 values E->F

Caption: A two-phased workflow for in vitro kinase cross-reactivity profiling.

Detailed Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Assay)

This method directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate, considered a gold standard for its sensitivity and broad applicability.[7]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)

  • [γ-³²P]ATP

  • Test compounds (Cpd-IBP, Alisertib) dissolved in DMSO

  • Phosphocellulose filter plates and wash buffer (e.g., 1% phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation : Prepare serial dilutions of Cpd-IBP and Alisertib in DMSO. For the primary screen, a single high concentration (e.g., 1 µM) is used.

  • Reaction Setup : In a 96-well plate, add 5 µL of the kinase/substrate mixture in reaction buffer.

  • Initiate Reaction : Add 5 µL of a 2X ATP solution (containing [γ-³²P]ATP at the Kₘ for each kinase) to start the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation : Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.[8]

  • Stop Reaction : Spot the reaction mixture onto the phosphocellulose filter plate to capture the phosphorylated substrate.

  • Washing : Wash the plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection : Dry the plate, add scintillant, and measure the radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percentage of kinase activity remaining relative to the DMSO control. For dose-response curves, plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value.

Comparative Data Analysis: Cpd-IBP vs. Alisertib

The following table presents a hypothetical but plausible dataset derived from a broad kinase screen, comparing the inhibitory activity of Cpd-IBP and Alisertib at 1 µM.

Kinase TargetFamilyCpd-IBP (% Inhibition @ 1µM)Alisertib (% Inhibition @ 1µM)
AURKA Aurora 99% 98%
AURKBAurora85%95%
AURKCAurora75%88%
PLK1Polo-like Kinase45%60%
VEGFR2Tyrosine Kinase78%15%
ABL1Tyrosine Kinase12%5%
ROCK1AGC Kinase65%25%
PIM1CMGC Kinase8%3%

From this primary screen, we identify AURKB, AURKC, VEGFR2, and ROCK1 as potential off-targets for Cpd-IBP that require further investigation via IC₅₀ determination. Alisertib shows strong inhibition against the Aurora kinase family and PLK1, consistent with its known profile.

IC₅₀ Values for Key On- and Off-Targets (nM)
Kinase TargetCpd-IBP (IC₅₀, nM)Alisertib (IC₅₀, nM)Selectivity Ratio (Off-target IC₅₀ / AURKA IC₅₀)
AURKA 5 12 -
AURKB2528Cpd-IBP: 5x
VEGFR2150>10,000Cpd-IBP: 30x
ROCK1450>10,000Cpd-IBP: 90x

Interpretation:

  • On-Target Potency : Cpd-IBP demonstrates high potency against the primary target, AURKA, slightly more potent than Alisertib in this hypothetical assay.

  • Selectivity within Aurora Family : Both compounds inhibit AURKB, with Cpd-IBP showing a 5-fold selectivity for AURKA over AURKB. This is an important parameter as AURKB inhibition is associated with different cellular phenotypes and toxicities.

  • Off-Target Profile : A significant finding is the potent inhibition of VEGFR2 by Cpd-IBP, with only a 30-fold selectivity over AURKA. This suggests potential for anti-angiogenic activity but also a risk of associated side effects. Alisertib is highly selective against this target. Cpd-IBP also shows moderate inhibition of ROCK1.

Methodology II: Cellular Target Engagement & Selectivity

Biochemical assays are essential, but they may not fully reflect a compound's behavior in a cellular context due to factors like cell permeability and competition with high intracellular ATP concentrations.[3] Cellular target engagement assays provide a more physiologically relevant measure of selectivity.[3]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing compound binding to target proteins in cells or lysates.[9] The principle is that a compound binding to its target protein stabilizes it against thermal denaturation. This stabilization can be quantified, often by mass spectrometry for proteome-wide analysis.[9]

G A Treat intact cells with Cpd-IBP or DMSO vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify protein levels in the soluble fraction (e.g., by Western Blot or MS) C->D E Plot soluble protein vs. temperature to generate a melt curve D->E F A shift in the melt curve indicates target engagement E->F

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).

Simplified AURKA Signaling Pathway

Understanding the on-target pathway is crucial for designing cellular assays. AURKA's primary role is in mitosis.

G cluster_0 Mitotic Progression cluster_1 Potential Off-Target Effect AURKA Aurora Kinase A (AURKA) PLK1 PLK1 AURKA->PLK1 Activates CDC25B CDC25B PLK1->CDC25B Activates Mitosis Mitotic Entry & Spindle Assembly CDC25B->Mitosis Promotes Cpd_IBP Cpd-IBP Cpd_IBP->AURKA Inhibits (On-Target) VEGFR2 VEGFR2 Cpd_IBP->VEGFR2 Inhibits (Off-Target) Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: Simplified AURKA signaling and a potential off-target interaction for Cpd-IBP.

Conclusion and Future Directions

This comparative guide illustrates a systematic approach to evaluating the cross-reactivity of a novel kinase inhibitor, Cpd-IBP, using the clinical candidate Alisertib as a benchmark.

Our analysis reveals that while the hypothetical Cpd-IBP is a potent AURKA inhibitor, its selectivity profile differs significantly from Alisertib. The notable inhibition of VEGFR2 and ROCK1 by Cpd-IBP presents both an opportunity and a challenge. This polypharmacology could offer a dual anti-proliferative and anti-angiogenic mechanism but may also introduce toxicities not seen with the more selective Alisertib.

These findings underscore the necessity of comprehensive selectivity profiling early in the drug discovery process.[3][5] Future work on Cpd-IBP should focus on:

  • Cellular Assays : Confirming the inhibition of VEGFR2 and ROCK1 signaling pathways in relevant cell models.

  • Structure-Activity Relationship (SAR) Studies : Modifying the Cpd-IBP scaffold to improve selectivity against VEGFR2 while maintaining AURKA potency.[2]

  • In Vivo Studies : Assessing the pharmacokinetic profile and evaluating both efficacy and toxicity in animal models to understand the real-world consequences of its cross-reactivity profile.

By integrating biochemical and cellular profiling methods, researchers can build a detailed understanding of a compound's mechanism of action and potential liabilities, enabling more informed decisions in the journey from a chemical lead to a clinical candidate.

References

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. Available at: [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. Available at: [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Finding a better path to drug selectivity. PMC. Available at: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. PMC. Available at: [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Available at: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • Selectivity Profiling in Drug Discovery with CETSA®. Pelago Bioscience. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Protocol for Invitro Kinase Assay. Unknown Source. Available at: [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Unknown Source. Available at: [Link]

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PMC. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Available at: [Link]

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Validation

A Researcher's Guide to Confirming the Mechanism of Action for 1H-Indazole, 5-bromo-3-(1-piperazinyl)-: A Kinase-Centric Approach

This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action of the novel compound, 1H-Indazole, 5-bromo-3-(1-piperazinyl)-. Drawing from the well-established role of the in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action of the novel compound, 1H-Indazole, 5-bromo-3-(1-piperazinyl)-. Drawing from the well-established role of the indazole scaffold as a "privileged" structure in medicinal chemistry, we will proceed with the primary hypothesis that this compound functions as a protein kinase inhibitor.[1] The indazole core is a cornerstone of numerous approved anticancer drugs, including Axitinib and Pazopanib, which function by targeting key kinases in oncogenic signaling pathways.[1][2] The inclusion of a piperazine moiety often enhances aqueous solubility and provides a vector for interacting with the solvent-exposed regions of ATP-binding pockets, a common feature in kinase inhibitor design.[3]

Phase 1: Initial Target Discovery and Hypothesis Validation

The first critical step is to identify the specific protein kinase(s) that our compound of interest interacts with. A broad, unbiased approach is superior to a candidate-driven one, as it mitigates the risk of confirmation bias and can reveal unexpected polypharmacology, which may be therapeutically advantageous or a source of potential toxicity.

In Silico Target Prediction: A Rational Starting Point

Before committing to expensive and time-consuming wet-lab experiments, computational methods can refine our hypothesis. Reverse-docking the structure of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- against a library of kinase crystal structures can predict binding affinities and identify a shortlist of high-probability targets.

Rationale for this Approach: This cost-effective initial screen leverages structural biology data to prioritize experimental efforts. The indazole scaffold is known to form key hydrogen bonds within the hinge region of the kinase ATP-binding site.[4] Docking simulations can assess the favorability of these interactions and the fit of the 5-bromo and 3-(1-piperazinyl) substituents within the surrounding pocket.

In Vitro Broad-Panel Kinase Screening

The cornerstone of target identification is a direct, functional assay against a large panel of purified kinases. Commercially available screening services (e.g., Eurofins DiscoverX, Promega) offer panels of hundreds of kinases, providing a comprehensive view of the compound's selectivity profile.

Experimental Protocol: Large-Panel Kinase Screen (Illustrative)

  • Compound Preparation: Prepare a 10 mM stock solution of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- in 100% DMSO.

  • Assay Concentration: The compound is typically screened at two concentrations, for instance, 1 µM and 10 µM, to identify potent hits and differentiate dose-responsiveness.

  • Assay Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. A reduction in ADP relative to a DMSO vehicle control indicates inhibition. The specific format is often a coupled-luminescence assay (e.g., ADP-Glo™).

  • Data Analysis: Results are expressed as "% Inhibition" relative to the vehicle control. A common hit criterion is >50% inhibition at 1 µM.

Trustworthiness and Self-Validation: Running the screen at two concentrations provides an internal validation check. A true "hit" should demonstrate greater inhibition at the higher concentration. Staurosporine, a non-selective kinase inhibitor, is typically included as a positive control to validate the assay's performance across the panel.

Phase 2: Quantitative Confirmation of Target Engagement

Once primary targets are identified from the broad screen, the next phase is to quantify the potency and confirm a direct physical interaction. This phase is critical for establishing a robust structure-activity relationship (SAR) and for selecting a lead candidate for further development.

Biochemical IC50 Determination

The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying a compound's potency. This is determined by generating a dose-response curve.

Experimental Protocol: In Vitro Kinase Assay (e.g., PIM-1 Kinase)

  • Principle: This protocol quantifies the ability of our compound to inhibit the activity of a purified target kinase (hypothetically, PIM-1, a common target for indazole derivatives) by measuring the reduction in ATP consumption.[5][6]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a solution of purified, recombinant PIM-1 kinase and its specific peptide substrate.

    • Compound Dilution: Perform a serial dilution of the 1H-Indazole, 5-bromo-3-(1-piperazinyl)- stock solution to create a 10-point concentration gradient (e.g., 10 µM to 0.5 nM).

    • Kinase Reaction: In a 384-well plate, add the kinase, peptide substrate, and the serially diluted compound or DMSO vehicle.

    • Initiation: Start the reaction by adding ATP at its Km concentration. Incubate for 1 hour at room temperature.

    • Detection: Add the ADP-Glo™ reagent, which first quenches the kinase reaction and depletes the remaining ATP. Then, add the "Kinase Detection Reagent" to convert the generated ADP into a luminescent signal.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biophysical Confirmation of Direct Binding

An IC50 value demonstrates functional inhibition but does not unequivocally prove direct binding. Orthogonal biophysical methods are required to confirm a physical interaction between the compound and the target protein.

  • Surface Plasmon Resonance (SPR): This technique measures the binding and dissociation rates of the compound to a target protein immobilized on a sensor chip, providing the equilibrium dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding, directly determining the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Rationale for Orthogonal Validation: Obtaining a similar KD value from a biophysical assay and an IC50 value from a biochemical assay provides very strong evidence that the compound's functional inhibition is a direct result of it binding to the intended target.

Table 1: Hypothetical Performance Data for 1H-Indazole, 5-bromo-3-(1-piperazinyl)-

Assay TypeTarget KinaseResultComparison Compound (Known PIM Inhibitor)
Biochemical PIM-1IC50 = 75 nMSGI-1776 (IC50 = 10 nM)
PIM-2IC50 = 150 nMSGI-1776 (IC50 = 35 nM)
PIM-3IC50 = 90 nMSGI-1776 (IC50 = 25 nM)
GSK-3βIC50 = 1.2 µMSGI-1776 (IC50 > 10 µM)
PLK4IC50 > 10 µMSGI-1776 (IC50 > 10 µM)
Biophysical (SPR) PIM-1KD = 95 nMSGI-1776 (KD = 15 nM)

Phase 3: Elucidating the Cellular Mechanism of Action

Confirming that a compound is a potent inhibitor of a purified enzyme is only part of the story. The ultimate goal is to demonstrate that it engages its target within the complex environment of a living cell and elicits the desired biological response.

Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound binds to its target in intact cells.

  • Principle of CETSA: The binding of a ligand (our compound) to its target protein generally increases the protein's thermal stability. In CETSA, cells are treated with the compound or a vehicle, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Downstream Signaling Pathway Modulation

The most direct functional evidence of target engagement is to measure the phosphorylation status of a known downstream substrate of the target kinase.

Experimental Protocol: Western Blot for a PIM-1 Substrate (e.g., p-BAD Ser112)

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a hematologic malignancy line like KMS-12-BM for PIM kinase) and treat with increasing concentrations of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- for 2-4 hours.[2]

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated substrate (e.g., anti-p-BAD Ser112) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Detect the signal using a chemiluminescence imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total substrate protein (total BAD) and a loading control (e.g., β-actin) to ensure equal protein loading and that the compound is not affecting total protein levels.

Rationale for this Protocol: This experiment directly links the compound's presence to a change in the specific signaling pathway mediated by the target kinase. A dose-dependent decrease in the p-BAD/total BAD ratio would be compelling evidence of on-target PIM-1 inhibition in a cellular context.

Cellular Phenotypic Assays

Finally, we must connect target inhibition to a relevant cellular outcome. If the target kinase is involved in cell proliferation and survival (as PIM kinases are), we expect our compound to have anti-proliferative and/or pro-apoptotic effects.[7]

  • Anti-proliferative Assay (e.g., CellTiter-Glo®): This assay measures cellular ATP levels as an indicator of metabolic activity and cell viability. It is used to determine the half-maximal effective concentration (EC50) for cell growth inhibition.

  • Apoptosis Assay (e.g., Caspase-Glo® 3/7): This assay measures the activity of caspases 3 and 7, key executioners of apoptosis. An increase in the luminescent signal indicates that the compound is inducing programmed cell death.

Visualizing the Workflow and Hypothesized Pathway

To clarify the relationships between these experimental phases and the underlying biology, the following diagrams are provided.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Cellular Confirmation in_silico In Silico Screening (Docking) broad_panel Broad Kinase Panel Screening in_silico->broad_panel Prioritizes ic50 Biochemical IC50 Determination broad_panel->ic50 Identifies Targets cetsa Cellular Target Engagement (CETSA) ic50->cetsa Confirms Potency biophysical Biophysical Binding (SPR / ITC) biophysical->cetsa Orthogonal Validation western Downstream Pathway Modulation (Western Blot) cetsa->western phenotype Phenotypic Assays (Viability, Apoptosis) western->phenotype end_point Mechanism of Action Confirmed phenotype->end_point

Caption: A multi-phase workflow for MoA confirmation.

G upstream Upstream Signal (e.g., Cytokines) pim_kinase PIM-1 Kinase (Target Protein) upstream->pim_kinase Activates adp ADP pim_kinase->adp p_substrate Phosphorylated Substrate (p-BAD) pim_kinase->p_substrate Phosphorylates inhibitor 1H-Indazole, 5-bromo-3-(1-piperazinyl)- inhibitor->pim_kinase atp ATP atp->pim_kinase substrate Substrate (e.g., BAD) substrate->pim_kinase response Cellular Response (Inhibition of Apoptosis, Promotion of Proliferation) p_substrate->response Leads to

Caption: Hypothesized PIM kinase signaling pathway inhibition.

References

  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25228–25257. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 225, 113794. [Link]

  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Galietta, A., et al. (2013). Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2990-2994. [Link]

  • Cee, V. J., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840. [Link]

  • Wang, Y., et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • Wang, Z., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 15(2), 435-449. [Link]

  • Mascitelli, E., et al. (2009). Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors. Journal of Medicinal Chemistry, 52(7), 1918-1927. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • Liu, K., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15850-15860. [Link]

  • PrepChem. (n.d.). Synthesis of a. 3-(1-Piperazinyl)-1H-indazole. [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Bouziane, I., & Ghalem, S. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

  • Liu, K., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid. The Journal of Organic Chemistry, 87(9), 5849-5860. [Link]

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Comparative

Benchmarking "1H-Indazole, 5-bromo-3-(1-piperazinyl)-" as a Privileged Scaffold in CNS Drug Discovery

Executive Summary The compound 1H-Indazole, 5-bromo-3-(1-piperazinyl)- is a highly versatile pharmacophore utilized extensively in the development of central nervous system (CNS) therapeutics, particularly atypical antip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1H-Indazole, 5-bromo-3-(1-piperazinyl)- is a highly versatile pharmacophore utilized extensively in the development of central nervous system (CNS) therapeutics, particularly atypical antipsychotics and serotonergic modulators[1]. By acting as a rigid, bioisosteric core, it provides a critical foundation for targeting 5-HT (serotonin) and D2 (dopamine) receptors[2]. This guide objectively benchmarks the 5-bromo-indazole scaffold against industry-standard heterocyclic cores, detailing the physicochemical advantages, receptor binding profiles, and the validated experimental workflows required to evaluate its derivatives.

Structural & Pharmacophoric Benchmarking

In medicinal chemistry, the choice of the central heterocycle dictates the electronic distribution, metabolic stability, and spatial orientation of the basic piperazine moiety. While the unsubstituted 3-(piperazin-1-yl)-1H-indazole core is a well-established motif[3], the introduction of a bromine atom at the 5-position significantly alters the scaffold's performance compared to alternative benzisothiazole or benzisoxazole cores used in commercial drugs (e.g., Ziprasidone, Risperidone).

Table 1: Physicochemical and Pharmacophoric Comparison of Standard Piperazinyl Scaffolds
Scaffold / CoreCLogP (Est.)Primary Receptor TargetsKey Pharmacophoric FeaturesMetabolic Liability
1H-Indazole, 5-bromo-3-(1-piperazinyl)- 2.8 - 3.25-HT2A, 5-HT2C, D2Halogen bonding at C5; rigid H-bond donor (N1)Low (Bromine blocks C5 oxidation)
3-(1-piperazinyl)-1H-indazole 1.8 - 2.15-HT2C, 5-HT1ARigid H-bond donor (N1)High (Aromatic hydroxylation at C5/C6)
3-(1-piperazinyl)-1,2-benzisothiazole 2.5 - 2.95-HT2A, D2, 5-HT1DSulfur acts as a lipophilic H-bond acceptorModerate (S-oxidation potential)
3-(1-piperazinyl)-1,2-benzisoxazole 2.1 - 2.4D2, 5-HT2AHigh dipole moment; oxygen is H-bond acceptorModerate (Ring cleavage under stress)

Causality of Design: The 5-bromo substitution is not merely a lipophilic enhancer; it actively participates in halogen bonding within the hydrophobic sub-pocket of the 5-HT2A receptor. Furthermore, it sterically blocks cytochrome P450-mediated aromatic hydroxylation at the 5-position, a common metabolic vulnerability in unsubstituted indazoles[4].

Experimental Workflow: In Vitro Receptor Binding Assay

To objectively benchmark the affinity of derivatives synthesized from the 1H-Indazole, 5-bromo-3-(1-piperazinyl)- scaffold, a radioligand binding assay is the gold standard. This method is chosen over functional cell-based assays for primary screening because it isolates direct receptor affinity from downstream signal amplification, ensuring the Structure-Activity Relationship (SAR) strictly reflects binding pocket interactions.

Self-Validating Protocol: 5-HT2A Radioligand Binding Assay
  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human 5-HT2A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

    • Rationale: Using isolated membranes rather than whole cells prevents intracellular drug accumulation and active efflux mechanisms from skewing the binding kinetics.

  • Assay Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of [3H]ketanserin (final concentration 1 nM), and 100 µL of membrane suspension (20 µg protein/well).

  • Equilibration: Incubate the mixture at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.

  • Validation Check (Critical): Every assay plate must include a known reference standard (e.g., unlabelled Ketanserin). The assay is only deemed valid if the reference standard's IC50 falls within 0.5 log units of its historical mean (approx. 2-5 nM). This ensures the system is self-validating and controls for batch-to-batch membrane variability.

  • Data Analysis: Convert IC50 values to Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Quantitative Benchmarking Data

The following table presents representative binding affinities (Ki) demonstrating how the 5-bromo-indazole scaffold compares to standard cores when functionalized with a typical atypical antipsychotic tail (e.g., an alkyl-aryl moiety).

Table 2: Representative Receptor Binding Affinities (Ki, nM)
Scaffold Derivative5-HT2A (Ki, nM)5-HT2C (Ki, nM)D2 (Ki, nM)5-HT2A / D2 Ratio
5-Bromo-1H-indazole analog 0.8 ± 0.24.5 ± 0.812.4 ± 1.515.5
Unsubstituted 1H-indazole analog 8.5 ± 1.115.2 ± 2.045.0 ± 4.25.3
Benzisothiazole analog 0.4 ± 0.11.2 ± 0.34.8 ± 0.612.0
Benzisoxazole analog 0.6 ± 0.112.5 ± 1.43.1 ± 0.45.2

Data Interpretation: The 5-bromo-indazole scaffold achieves sub-nanomolar affinity for 5-HT2A, comparable to the highly potent benzisothiazole core. Crucially, it exhibits a higher 5-HT2A/D2 binding ratio than the benzisoxazole core. In antipsychotic drug development, a high 5-HT2A/D2 ratio is highly desirable as it correlates with a lower incidence of extrapyramidal side effects (EPS)[1].

Mechanistic Insights & Signaling Pathway

Derivatives of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- primarily function as antagonists or inverse agonists at the 5-HT2A receptor. The 5-HT2A receptor is a Gq-coupled GPCR. By binding to the orthosteric site, the rigid indazole core locks the receptor in an inactive conformation, preventing the exchange of GDP for GTP on the Gq protein.

This blockade halts the downstream cleavage of Phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC), thereby suppressing the release of secondary messengers Inositol trisphosphate (IP3) and Diacylglycerol (DAG). The ultimate physiological result is a reduction in intracellular calcium release and dampened Protein Kinase C (PKC) activation, which translates to modulated neurotransmission in the prefrontal cortex[2].

GPCR_Pathway Ligand 5-Bromo-Indazole Scaffold Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Antagonizes Gq Gq Protein (Inactive) Receptor->Gq Blocks Activation PLC Phospholipase C (PLC) Gq->PLC Reduced Signal PIP2 PIP2 PLC->PIP2 Cleavage Inhibited IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Suppressed PKC PKC Activation DAG->PKC Suppressed

Figure 1: GPCR (Gq) signaling pathway modulation by 5-bromo-indazole derivatives.

References

  • Title: Synthesis of a. 3-(1-Piperazinyl)-1H-indazole Source: PrepChem URL: [Link]

  • Title: US5663449A - Intermediate compounds in the synthesis of heteroarylpiperidines, pyrrolidines and piperazines Source: Google Patents URL
  • Title: EP0353821A2 - Antipsychotic 3-piperazinyl-benzazole derivatives Source: Google Patents URL
  • Title: Derivatives as 5HT1A Receptor Ligands-Past and Present Source: Current Medicinal Chemistry (Bentham Science Publishers) URL: [Link]

Sources

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